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  • Product: 4-Amino-1,2-thiazole-3-carboxamide
  • CAS: 4592-54-5

Core Science & Biosynthesis

Foundational

Mechanism of action of 4-Amino-1,2-thiazole-3-carboxamide in vitro

In Vitro Mechanism of Action of 4-Amino-1,2-thiazole-3-carboxamide (ATCA): A Competitive Inhibitor of Human Guanine Deaminase Executive Summary As a Senior Application Scientist, evaluating the mechanistic pathways of no...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Mechanism of Action of 4-Amino-1,2-thiazole-3-carboxamide (ATCA): A Competitive Inhibitor of Human Guanine Deaminase

Executive Summary

As a Senior Application Scientist, evaluating the mechanistic pathways of novel heterocyclic building blocks is crucial for advancing targeted drug discovery. 4-Amino-1,2-thiazole-3-carboxamide (commonly referred to as 4-aminoisothiazole-3-carboxamide or ATCA )[1] is a synthetic isothiazole analog of the well-characterized imidazole derivative, 5-aminoimidazole-4-carboxamide (AICA). While AICA is widely recognized as an intermediate in purine biosynthesis, the aglycone forms of these compounds serve a distinct biochemical role: they act as competitive inhibitors of human Guanine Deaminase (GDA) [2].

This technical guide delineates the in vitro mechanism of action of ATCA, detailing its pharmacodynamics, structural biology, and the self-validating fluorescence-based protocols required to quantify its inhibitory potency.

Mechanistic Grounding: Structural Isomorphism & Target Engagement

Guanine Deaminase (GDA, EC 3.5.4.3)—also known as cypase or guanine aminohydrolase—is a critical enzyme in purine metabolism that catalyzes the hydrolytic deamination of guanine to xanthine[3]. Dysregulation of GDA has been implicated in neurological disorders, making it a highly relevant target for pharmacological modulation.

ATCA functions in vitro as a competitive inhibitor of GDA. The causality behind its efficacy lies in the precise structural isomorphism between the 1,2-thiazole (isothiazole) ring of ATCA and the imidazole ring of the natural substrate, guanine.

  • Active Site Recognition: The GDA active site relies heavily on hydrogen bonding for substrate recognition. Specifically, the N7 position of the purine skeleton interacts directly with the Arg235 residue in the GDA active pocket[2].

  • Isosteric Mimicry: ATCA retains the essential nitrogen contact point equivalent to the N7 position in purines. This allows the isothiazole core to successfully dock into the GDA active site, hydrogen-bonding with Arg235 and sterically occluding guanine from binding. Because it lacks the full purine structure required for the deamination reaction, it stalls the enzyme in an inactive complex[2].

G GDA Guanine Deaminase (GDA) Xanthine Xanthine (Product) GDA->Xanthine Hydrolytic Deamination Complex GDA-ATCA Complex (Inactive) GDA->Complex Reversible Binding Guanine Guanine (Natural Substrate) Guanine->GDA Binds Active Site ATCA ATCA (Competitive Inhibitor) ATCA->GDA Competes for Active Site

Figure 1: Competitive inhibition pathway of Guanine Deaminase (GDA) by ATCA.

Quantitative Pharmacodynamics

In comparative in vitro assays, ATCA demonstrates potent competitive inhibition of human GDA. By substituting the traditional imidazole core with an isothiazole ring, researchers maintain critical active-site interactions while tuning the electronic properties of the inhibitor. As shown below, ATCA slightly outperforms its imidazole counterpart (AICA) and significantly outperforms simpler analogs like 4-imidazolecarboxylic acid (ICA)[4].

CompoundChemical CoreGDA IC₅₀ (μM)Mechanism of Action
ATCA Isothiazole80Competitive Inhibitor
AICA Imidazole100Competitive Inhibitor
ICA Imidazole2000Weak Inhibitor

Data derived from real-time emissive guanine analog assays[5].

Experimental Methodology: Real-Time Fluorescence Inhibition Assay

Historically, monitoring GDA activity required cumbersome HPLC protocols or UV absorption assays with poor signal-to-noise ratios. To establish a self-validating, high-throughput system, modern protocols utilize an emissive guanine analog, such as 5-aminoisothiazolo[4,3-d]pyrimidin-7(6H)-one (tzGN) [3].

GDA deaminates tzGN to tzXN, causing a distinct shift in emission signal intensity. This continuous monitoring creates a self-validating system: the baseline fluorescence of the unreacted tzGN serves as an internal control, ensuring that any deviation in the signal trajectory is strictly caused by enzymatic conversion rather than artifactual signal quenching.

Step-by-Step Protocol for Determining ATCA IC₅₀
  • Reagent Preparation: Prepare a 10 nM solution of recombinant human GDA and a 3 μM solution of the emissive substrate tzGN in a standard physiological buffer (e.g., Tris-HCl, pH 7.4)[5].

  • Inhibitor Titration: Prepare a serial dilution of ATCA. Supplement the reaction mixture with ATCA at final concentrations of 0.1, 1, 10, 100, 250, and 500 μM[3].

  • Real-Time Spectroscopic Monitoring:

    • Transfer the mixture to a quartz cuvette equipped with a magnetic stirrer.

    • Using a spectrofluorometer, set the excitation wavelength to 328 nm[4].

    • Monitor the emission intensity at 450 nm continuously for 600 seconds immediately following the addition of GDA (accounting for a ~6-second mixing lag)[4].

  • Data Extraction & Causality: The conversion of tzGN to tzXN increases fluorescence at 450 nm. The presence of ATCA competitively slows this conversion, resulting in a dampened fluorescence trajectory. The rate of fluorescence increase is directly proportional to the uninhibited enzyme fraction[5].

  • Kinetic Analysis: Plot the percent inhibition (derived from the initial velocities) against the logarithmic concentration of ATCA. Fit the data using a sigmoidal Hill equation to extract the IC₅₀ value (80 μM)[3].

Workflow Step1 1. Prepare Reagents 10 nM GDA + 3 μM tzGN Substrate Step2 2. Introduce Inhibitor Add ATCA (0.1 to 500 μM) Step1->Step2 Step3 3. Spectroscopic Monitoring Ex: 328 nm, Em: 450 nm Step2->Step3 Step4 4. Kinetic Analysis Plot % Inhibition vs. Log[ATCA] Step3->Step4 Step5 5. Determine Efficacy Extract IC50 Value (80 μM) Step4->Step5

Figure 2: Real-time fluorescence assay workflow for determining ATCA inhibition.

Conclusion

ATCA (4-Amino-1,2-thiazole-3-carboxamide) is a highly effective, isosteric competitive inhibitor of human Guanine Deaminase. The integration of emissive substrate analogs like tzGN provides a robust, self-validating framework for profiling such compounds in vitro, accelerating the discovery of novel purine metabolism modulators and providing a reliable spectral window for high-throughput discovery assays.

References

  • Title: Real-Time Monitoring of Human Guanine Deaminase Activity by an Emissive Guanine Analog Source: ACS Chemical Biology / National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

Exploratory

4-Amino-1,2-thiazole-3-carboxamide (ATCA): Structural Causality and Applications in Emissive Nucleobase Engineering

Executive Summary In the landscape of biophysical probe development, the strategic replacement of the native imidazole ring of purines with an isothiazole (1,2-thiazole) core represents a profound leap in nucleobase anal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In the landscape of biophysical probe development, the strategic replacement of the native imidazole ring of purines with an isothiazole (1,2-thiazole) core represents a profound leap in nucleobase analog design. 4-Amino-1,2-thiazole-3-carboxamide (ATCA) serves as the foundational building block for this endeavor. By mimicking the structural topology of native purine precursors while introducing unique electronic properties, ATCA enables the synthesis of highly fluorescent, isomorphic guanine surrogates and acts as a potent competitive enzyme inhibitor. This technical guide dissects the physicochemical properties of ATCA, the causality behind its synthetic utility, and its critical role in modern enzymatic monitoring workflows.

Chemical Identity & Physicochemical Profiling

ATCA (CAS: 4592-54-5) is a specialized heterocyclic compound characterized by a 1,2-thiazole ring substituted with an amino group at the C4 position and a carboxamide group at the C3 position[1]. Unlike 1,3-thiazoles, the adjacent nitrogen and sulfur atoms in the isothiazole ring create a unique electron distribution that is highly favorable for downstream pyrimidine cyclization.

The table below summarizes the core physicochemical parameters that dictate ATCA's solubility, reactivity, and binding affinity[1],[2].

PropertyValue
IUPAC Name 4-aminoisothiazole-3-carboxamide
CAS Number 4592-54-5
Molecular Formula C₄H₅N₃OS
Molecular Weight 143.17 g/mol
Exact Mass 143.0153 Da
XLogP3 0.1
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Rotatable Bonds 1

Table 1: Physicochemical properties of 4-Amino-1,2-thiazole-3-carboxamide.

Structural Causality: The Isothiazole Advantage

The utility of ATCA in drug development and probe design is not coincidental; it is rooted in strict structural causality.

When ATCA is cyclized to form an isothiazolopyrimidine core (such as the emissive guanine analog tzGN ), the nitrogen atom of the isothiazole ring occupies a spatial position perfectly equivalent to the N7 position of native purines[3].

  • Why this matters: Enzymes like Guanine Deaminase (GDA) and O⁶-Alkylguanine-DNA-transferase (hAGT) rely heavily on N7 interactions for substrate recognition[4]. Analogs lacking this nitrogen (e.g., thienopyrimidines) often exhibit reduced binding kinetics. ATCA provides the necessary N7 equivalence while endowing the resulting bicyclic system with a highly conjugated, rigid structure that facilitates fluorescence—a property completely absent in native guanine[3].

Synthetic Workflows: From Precursor to Emissive Probe

The synthesis of ATCA and its subsequent conversion into the emissive guanine surrogate tzGN is a masterclass in heterocyclic chemistry. ATCA is typically derived from methyl thioglycolate and N-tosylated Oxyma, which form the isothiazole core[5].

G A Methyl thioglycolate + N-tosylated Oxyma B Methyl 4-aminoisothiazole- 3-carboxylate A->B Cyclization C 4-Amino-1,2-thiazole- 3-carboxamide (ATCA) B->C Amidation D tzGN (Isothiazolopyrimidine) C->D + Chloroformamidine HCl (DMSO2, 125°C)

Synthetic workflow from precursors to ATCA and the emissive tzGN analog.

Protocol 1: Cyclization of ATCA to tzGN
  • Objective: Synthesize the isomorphic, isofunctional emissive guanine surrogate tzGN.

  • Step 1: In a dry reaction vessel, combine 4-aminoisothiazole-3-carboxamide hydrochloride (ATCA·HCl) with a stoichiometric excess of chloroformamidine hydrochloride[3].

  • Step 2: Add dimethyl sulfone (DMSO₂) as the reaction solvent.

    • Causality Check: Why DMSO₂? Dimethyl sulfone is a highly polar solvent with a melting point of ~109 °C. It provides a stable, homogenous melt at the required 125 °C reaction temperature, facilitating the high-activation-energy pyrimidine cyclization without thermally degrading the sensitive isothiazole intermediates[4].

  • Step 3: Heat the mixture to 125 °C and stir until complete conversion is observed via LC-MS.

  • Step 4: Cool the reaction to room temperature, precipitate the product by adding water, and purify via column chromatography to yield pure tzGN[4].

Application I: Competitive Inhibition of Guanine Deaminase (GDA)

Guanine deaminase (GDA) catalyzes the hydrolytic deamination of guanine to xanthine. 5-Aminoimidazole-4-carboxamide (AICA) is a well-established competitive inhibitor of GDA. Because ATCA is the direct isothiazole counterpart to AICA, it acts as a potent competitive inhibitor, effectively blocking the GDA active site[5].

G A Guanine / tzGN (Substrate) B Guanine Deaminase (GDA) A->B Binds Active Site C Xanthine / tzXN (Product) B->C Deamination D ATCA (Competitive Inhibitor) D->B Blocks Active Site

Competitive inhibition of Guanine Deaminase (GDA) by ATCA.

Protocol 2: Real-Time Monitoring of GDA Inhibition
  • Objective: Evaluate the IC₅₀ of ATCA against GDA using a self-validating fluorescent readout.

  • Step 1: Prepare a reaction buffer (e.g., Tris-HCl, pH 7.4) containing recombinant human GDA[5].

  • Step 2: Aliquot the buffer into a microplate and add ATCA at varying concentrations (e.g., 0.1, 1, 10, 100, 250, and 500 μM) to establish an inhibition gradient[5].

  • Step 3: Initiate the reaction by adding the emissive substrate tzGN.

    • Causality Check: Traditional GDA assays require coupled enzymes to detect ammonia release, introducing potential artifacts. By using tzGN, the substrate itself is fluorescent. As GDA deaminates tzGN to tzXN, the emission signal intensity shifts. This creates a direct, self-validating optical window to track the reaction in real-time[5].

  • Step 4: Continuously monitor the emission spectra. Calculate percent inhibition, plot against ATCA concentration on a logarithmic axis, and fit with sigmoidal Hill curves to extract the IC₅₀[5].

Application II: Emissive Probes for hAGT & SNAP-Tag

Beyond inhibition, ATCA-derived tzGN is utilized to monitor O⁶-Alkylguanine-DNA-transferase (hAGT), a critical DNA repair protein whose activity is correlated with tumor resistance to alkylating chemotherapeutics[4].

By alkylating the O⁶ position of tzGN to create O⁶-BntzGN (an O⁶-benzyl derivative), researchers create a highly fluorescent probe (Quantum Yield, ϕ = 0.83). When hAGT or its engineered variant (SNAP-Tag) encounters O⁶-BntzGN, it transfers the benzyl group to its own active-site cysteine. This dealkylation reverts the probe back to tzGN, which has a drastically lower quantum yield (ϕ = 0.07)[3]. The resulting >4-fold drop in brightness allows for the real-time, self-validating optical monitoring of hAGT activity[4].

G A O6-BntzGN (High Quantum Yield: 0.83) B hAGT / SNAP-Tag (Active Enzyme) A->B C tzGN (Low Quantum Yield: 0.07) A->C Dealkylation D Alkylated Protein (Inactive/Labeled) B->D Alkyl Transfer

Mechanism of hAGT-mediated dealkylation of O6-BntzGN to tzGN for real-time monitoring.

Conclusion

4-Amino-1,2-thiazole-3-carboxamide (ATCA) is far more than a simple heterocyclic intermediate. Its precise structural geometry—specifically the N7 equivalence provided by the isothiazole ring—makes it an indispensable tool for molecular biologists and medicinal chemists. Whether utilized directly as a competitive inhibitor for Guanine Deaminase or employed as the foundational scaffold for synthesizing highly emissive, isomorphic guanine analogs like tzGN, ATCA enables self-validating, real-time biochemical assays that drive modern drug discovery forward.

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Foundational

Synthesis Pathways and Applications of 4-Amino-1,2-thiazole-3-carboxamide Derivatives: A Technical Whitepaper

Executive Summary The rational design of isomorphic and isofunctional nucleobase analogs is a cornerstone of modern chemical biology, enabling the real-time interrogation of enzymatic pathways. Among the most critical bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of isomorphic and isofunctional nucleobase analogs is a cornerstone of modern chemical biology, enabling the real-time interrogation of enzymatic pathways. Among the most critical building blocks for these analogs is 4-amino-1,2-thiazole-3-carboxamide (ATCA) . As a precursor to isothiazolo[4,3-d]pyrimidine derivatives, ATCA facilitates the synthesis of emissive guanine surrogates (such as tzGN). Unlike traditional thienopyrimidine cores, the 1,2-thiazole (isothiazole) scaffold reinstates the critical N7 nitrogen atom of the purine ring, which is an absolute requirement for substrate recognition by key metabolic enzymes like Guanine Deaminase (GDA) and O6-alkylguanine-DNA-transferase (hAGT) [1].

This whitepaper provides an in-depth mechanistic guide to the synthesis of ATCA and its downstream derivatives, detailing the causality behind the chemical workflows, self-validating experimental protocols, and the quantitative photophysical data that make these derivatives invaluable for drug development and enzymatic monitoring.

Mechanistic Causality in Isothiazole Core Assembly

The construction of the 1,2-thiazole ring is synthetically challenging due to the thermodynamic instability associated with forming adjacent electronegative heteroatoms (N-S bond). Traditional cyclization methods often suffer from low yields or require harsh conditions that degrade sensitive functional groups.

To bypass these limitations, a highly efficient Thorpe-Ziegler-type cyclization is employed. The pathway utilizes methyl thioglycolate and N-tosylated Oxyma (ethyl 2-cyano-2-(tosyloxyimino)acetate). The causality of this choice is twofold:

  • Electrophilic Activation: The tosyl group on the Oxyma derivative acts as a superior leaving group, highly activating the cyano-oxime intermediate. This facilitates a rapid nucleophilic attack by the sulfur atom of methyl thioglycolate, establishing the critical N-S bond.

  • Amidation Equilibrium: Following the formation of the methyl 4-amino-1,2-thiazole-3-carboxylate intermediate, the ester must be converted to a carboxamide (ATCA). This is achieved using gaseous ammonia in anhydrous methanol. The strict exclusion of water is required to prevent the competitive hydrolysis of the ester to a carboxylic acid, thereby driving the equilibrium entirely toward aminolysis.

Synthesis_ATCA A Methyl thioglycolate + N-tosylated Oxyma B Methyl 4-amino-1,2-thiazole- 3-carboxylate A->B Decarboxylation & Esterification C 4-Amino-1,2-thiazole- 3-carboxamide (ATCA) B->C NH3 / MeOH 60°C, 12h D Isothiazolo[4,3-d]pyrimidine (tzGN) C->D Chloroformamidine HCl DMSO2, 125°C

Workflow for the synthesis of 4-amino-1,2-thiazole-3-carboxamide and its tzGN derivative.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each major step includes integrated analytical checkpoints to ensure intermediate purity before proceeding, minimizing the propagation of synthetic errors.

Protocol A: Synthesis of Methyl 4-amino-1,2-thiazole-3-carboxylate

Objective: Establish the 1,2-thiazole core via N-S bond formation.

  • Reaction Setup: Dissolve N-tosylated Oxyma (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0 °C.

  • Reagent Addition: Introduce methyl thioglycolate (1.1 eq) dropwise, followed by the slow addition of triethylamine (TEA, 2.0 eq) to neutralize the generated p-toluenesulfonic acid.

  • Cyclization & Decarboxylation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: Monitor via Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate system. The disappearance of the Oxyma starting material (UV active) confirms completion.

  • Purification: Quench with saturated aqueous NH4​Cl , extract with DCM, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography to yield the intermediate as a distinct solid. Validate via High-Resolution Mass Spectrometry (HRMS) for the expected [M+H]+ mass [1].

Protocol B: Amidation to 4-Amino-1,2-thiazole-3-carboxamide (ATCA)

Objective: Convert the methyl ester to a primary carboxamide without inducing hydrolysis.

  • Preparation: Dissolve methyl 4-amino-1,2-thiazole-3-carboxylate (0.2 g, ~0.1 mmol) in cold anhydrous methanol (7 mL) within a heavy-walled 15 mL reaction vial equipped with a magnetic stir bar.

  • Ammonia Saturation: Bubble gaseous anhydrous ammonia ( NH3​ ) through the solution at 0 °C for exactly 15 minutes to achieve saturation.

  • Thermal Aminolysis: Seal the vial tightly with a Teflon-lined cap and heat the mixture to 60 °C, stirring overnight (approx. 12-14 hours).

  • Validation Checkpoint: Evaporate a small aliquot and analyze via 1H NMR. The disappearance of the methyl ester singlet (~3.8 ppm) and the appearance of two broad amide proton singlets confirm complete conversion.

  • Isolation: Evaporate the reaction mixture to dryness under reduced pressure. Purify the crude residue by column chromatography (gradient: 0% to 5% Methanol in DCM) to yield ATCA as a yellow powder (Yield: ~87%) [1].

Protocol C: Cyclization to Isothiazolo[4,3-d]pyrimidine (tzGN)

Objective: Construct the emissive guanine surrogate.

  • Reaction Setup: Combine ATCA (1.0 eq) with chloroformamidine hydrochloride (1.5 eq) in dimethyl sulfone ( DMSO2​ ) melt at 125 °C.

  • Cyclization: Stir the melt for 2.5 hours. The high temperature and polar environment facilitate the nucleophilic cascade required to close the pyrimidine ring.

  • Isolation: Cool the mixture, precipitate with water, and collect the solid via vacuum filtration. Validate the tzGN product via HRMS and fluorescence spectroscopy (λ_em = 446 nm) [1].

Quantitative Data: Photophysical Properties and Reactivity

The primary utility of ATCA lies in its conversion to tzGN. To highlight the structural superiority of the isothiazole core over the thiophene core, the photophysical properties and enzymatic reactivity of the resulting nucleobase analogs are summarized below.

While thieno analogs (thGN) exhibit higher quantum yields, they are completely inactive as substrates for GDA due to the missing N7 equivalent. The ATCA-derived tzGN restores this biological activity while providing a distinct fluorescent shift upon deamination [1], [2].

CompoundCore ScaffoldAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φ)GDA Reactivity
thGN Thieno[3,4-d]pyrimidine3154390.40Inactive
thXN Thieno[3,4-d]pyrimidine3104200.46N/A
tzGN Isothiazolo[4,3-d]pyrimidine3204460.07Active (Substrate)
tzXN Isothiazolo[4,3-d]pyrimidine3103940.02Active (Product)

Application: Real-Time Enzymatic Monitoring

The structural homology between tzGN and native guanine allows tzGN to bind effectively to the active site of Guanine Deaminase (GDA). The enzyme relies heavily on the N7 position of the purine ring for substrate orientation and binding affinity. Because the isothiazole core of tzGN provides an exact spatial and electronic mimic of this N7 nitrogen, GDA readily deaminates tzGN to tzXN (the xanthine surrogate).

This enzymatic conversion triggers a significant hypsochromic (blue) shift in the emission maximum from 446 nm to 394 nm. By monitoring the decay of the 446 nm signal and the concurrent rise of the 394 nm signal, researchers can achieve continuous, real-time optical readouts of GDA kinetics and inhibitor efficacy without the need for complex secondary assays or radiolabeling [1].

GDA_Activity Substrate tzGN (Emissive Substrate) λ_em = 446 nm Enzyme Guanine Deaminase (GDA) N7-Dependent Recognition Substrate->Enzyme Binding Product tzXN (Deaminated Product) λ_em = 394 nm Enzyme->Product Enzymatic Deamination Readout Real-Time Optical Readout (Fluorescence Shift) Product->Readout Signal Detection

Mechanism of real-time Guanine Deaminase (GDA) monitoring using the tzGN emissive surrogate.

References

  • Bucardo, M. S., Wu, Y., Ludford, P. T., Li, Y., Fin, A., & Tor, Y. (2021). "Real-Time Monitoring of Human Guanine Deaminase Activity by an Emissive Guanine Analog." ACS Chemical Biology, 16(7), 1208-1214. URL:[Link]

  • Steinbuch, K. B., Bucardo, M. S., & Tor, Y. (2024). "Emissive Alkylated Guanine Analogs as Probes for Monitoring O6-Alkylguanine-DNA-transferase Activity." ACS Omega, 9(34), 36778-36786. URL:[Link]

Protocols & Analytical Methods

Method

Protocol for synthesizing 4-Amino-1,2-thiazole-3-carboxamide in the lab

Application Note: Synthesis and Utility of 4-Amino-1,2-thiazole-3-carboxamide (ATCA) Target Audience: Researchers, scientists, and drug development professionals. Field Application: Biochemical assays, nucleobase surroga...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Utility of 4-Amino-1,2-thiazole-3-carboxamide (ATCA)

Target Audience: Researchers, scientists, and drug development professionals. Field Application: Biochemical assays, nucleobase surrogate synthesis, and enzymatic inhibition studies.

Introduction & Mechanistic Rationale

4-Amino-1,2-thiazole-3-carboxamide (also systematically referred to as 4-aminoisothiazole-3-carboxamide, or ATCA ) is a critical heterocyclic building block and biochemical probe. In recent biochemical applications, ATCA has been utilized as an isomorphic and isofunctional emissive surrogate for guanine, as well as a potent competitive inhibitor of human Guanine Deaminase (GDA)[1][2].

The synthesis of ATCA relies on the direct amidation of its ester precursor, methyl 4-amino-1,2-thiazole-3-carboxylate.

Expert Insight (Causality in Experimental Design): The conversion of an unactivated methyl ester directly to a primary amide requires a strong nucleophile and elevated temperatures. Using aqueous ammonia (ammonium hydroxide) is strongly discouraged here, as the presence of water at elevated temperatures will lead to competitive base-catalyzed hydrolysis of the ester, yielding the undesired carboxylic acid byproduct. Therefore, the protocol strictly mandates the use of anhydrous methanol saturated with gaseous ammonia . Conducting the reaction in a sealed vial at 60 °C serves a dual purpose: it provides the necessary thermal activation energy for the nucleophilic acyl substitution while preventing the volatile ammonia gas from escaping the solvent matrix, thereby maintaining a high effective molarity of the nucleophile[3].

Quantitative Data & Application Metrics

ATCA is highly valued in enzymatic studies for its ability to inhibit GDA. Table 1 contextualizes ATCA's inhibitory potency against other standard GDA inhibitors, while Table 2 outlines the expected analytical characterization data for the synthesized compound.

Table 1: Comparative GDA Inhibition Profiles [2][4]

Inhibitor Compound Abbreviation IC₅₀ Value Inhibition Type
5-Aminoimidazole-4-carboxamide AICA 100 μM Competitive
4-Amino-1,2-thiazole-3-carboxamide ATCA 80 μM Competitive

| 4-Imidazolecarboxylic acid | ICA | 2000 μM (2 mM) | Weak/Competitive |

Table 2: ATCA Analytical Characterization [3] | Parameter | Expected Result | | :--- | :--- | | Appearance | Yellow powder | | Typical Yield | ~87% | | Retention Factor (Rf) | 0.33 (in 5% Methanol / 95% Dichloromethane) | | ESI-HRMS [M+H]⁺ | Calculated: 144.0226 | Found: 144.0225 | | ¹H NMR (500MHz, DMSO-d₆) | δ 7.84 (s, 1H), 7.61 (s, 1H), 7.46 (s, 1H), 5.73 (s, 2H) |

Experimental Protocol: Synthesis of ATCA

Note: The following protocol is adapted from the supporting information of Bucardo et al. (2021)[3]. As a point of scientific correction, the original literature lists the precursor scale as "0.2 g, 0.1 mmol". However, the molecular weight of methyl 4-amino-1,2-thiazole-3-carboxylate is 158.18 g/mol . Therefore, 0.2 g corresponds to 1.26 mmol. The stoichiometry below has been corrected for accuracy.

Materials & Reagents
  • Methyl 4-amino-1,2-thiazole-3-carboxylate (Precursor)

  • Anhydrous Methanol (MeOH)

  • Ammonia gas (NH₃), anhydrous cylinder

  • Dichloromethane (DCM) and Methanol (for chromatography)

  • Silica gel (for flash column chromatography)

Step-by-Step Methodology
  • Preparation of the Reaction Mixture: In a properly ventilated fume hood, transfer 0.2 g (1.26 mmol) of methyl 4-amino-1,2-thiazole-3-carboxylate into a heavy-walled 15 mL glass reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add 7 mL of cold, anhydrous methanol to the vial. Stir gently to ensure the complete dissolution of the solid precursor.

  • Ammonia Saturation: Submerge a clean gas dispersion tube (or a long needle) into the solution. Slowly bubble anhydrous gaseous ammonia (NH₃) through the mixture for exactly 15 minutes. Caution: Ensure the system is vented to a scrubber or the back of the fume hood to manage excess ammonia gas.

  • Thermal Reaction: Immediately remove the gas line and tightly seal the reaction vial with a pressure-rated Teflon-lined cap. Transfer the sealed vial to a pre-heated oil bath or heating block set to 60 °C. Allow the mixture to stir overnight (approx. 12–16 hours).

  • Concentration: After the reaction period, remove the vial from the heat source and allow it to cool to room temperature. Carefully uncap the vial in the fume hood to release any residual pressure. Transfer the solution to a round-bottom flask and evaporate the solvent to complete dryness using a rotary evaporator.

  • Purification: Dissolve the crude residue in a minimal amount of DCM. Load the mixture onto a prepared silica gel column. Elute the product using a gradient solvent system starting from 0% Methanol in DCM and gradually increasing to 5% Methanol in DCM.

  • Isolation: Collect the fractions corresponding to an Rf of 0.33 (verified via TLC using 5% MeOH/DCM). Pool the pure fractions and remove the solvent under reduced pressure to yield ATCA as a yellow powder.

Workflow Visualization

ATCA_Synthesis A Methyl 4-amino-1,2-thiazole- 3-carboxylate B Anhydrous Amidation (NH3(g), MeOH, 60°C) A->B Nucleophilic Acyl Substitution C Crude ATCA (Evaporation) B->C Overnight Reaction D Column Chromatography (0-5% MeOH in DCM) C->D Concentration E Purified ATCA (87% Yield) D->E Isolation F Guanine Deaminase (GDA) Inhibition Assays E->F Biochemical Application

Workflow for the synthesis, purification, and biochemical application of ATCA.

References

  • Bucardo, M. S., Wu, Y., Ludford, P. T., Fin, A., & Tor, Y. (2021). "Real-Time Monitoring of Human Guanine Deaminase Activity by an Emissive Guanine Analog." ACS Chemical Biology, 16(7), 1208–1214. 1

  • Bucardo, M. S., et al. (2021). "Supporting Information: Real-time monitoring of human guanine deaminase activity by an emissive guanine analog." ACS Chemical Biology. 3

  • National Institutes of Health (NIH) / PubMed Central. "Real-Time Monitoring of Human Guanine Deaminase Activity by an Emissive Guanine Analog" (PMC Archival Version).4

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Application

Application Note: A Robust, Validated HPLC Method for the Quantification of 4-Amino-1,2-thiazole-3-carboxamide in Pharmaceutical Development

Abstract This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-Amino-1,2-thiazole-3-carboxamide. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-Amino-1,2-thiazole-3-carboxamide. This novel heterocyclic compound is of significant interest in pharmaceutical research due to the diverse biological activities associated with the aminothiazole scaffold.[1][2][3] The method described herein is tailored for researchers, scientists, and drug development professionals, providing a comprehensive guide from method development rationale to full validation according to the International Council for Harmonisation (ICH) guidelines.[4][5][6] The developed isocratic method utilizes a polar-modified C18 column to achieve optimal retention and peak shape for this polar analyte, a common challenge with traditional C18 phases.[4][5][7][8]

Introduction: The Scientific Rationale

4-Amino-1,2-thiazole-3-carboxamide belongs to a class of sulfur and nitrogen-containing heterocyclic compounds that are pivotal in medicinal chemistry.[1] The aminothiazole moiety is a recognized pharmacophore present in a variety of therapeutic agents, exhibiting a wide spectrum of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[1][2] Consequently, a reliable and accurate analytical method for the quantification of 4-Amino-1,2-thiazole-3-carboxamide is paramount for pharmacokinetic studies, formulation development, and quality control throughout the drug development lifecycle.

The primary challenge in developing an HPLC method for this analyte lies in its anticipated high polarity, conferred by the primary amine and carboxamide functional groups. Highly polar analytes are often poorly retained on conventional C18 columns, eluting at or near the void volume, which compromises quantification accuracy.[5] This application note addresses this challenge through a systematic method development approach, focusing on the selection of an appropriate stationary phase and mobile phase conditions to ensure adequate retention and symmetrical peak shape.

Method Development Strategy: A Step-by-Step Approach

Our strategy for developing this HPLC method was guided by the physicochemical properties of the analyte and established chromatographic principles.

Analyte Characterization (Predicted)

While experimental data for 4-Amino-1,2-thiazole-3-carboxamide is not extensively available, its structure allows for the prediction of key properties influencing chromatographic behavior:

  • Polarity: The presence of a primary aromatic amine and a carboxamide group suggests the molecule is polar and will be highly soluble in aqueous media. The calculated LogP of a similar isomer, 2-amino-1,3-thiazole-4-carboxamide, is -0.2, indicating high hydrophilicity.

  • pKa: The aromatic amino group is expected to have a pKa in the range of 3-5. To ensure consistent retention and peak shape, the mobile phase pH should be controlled to maintain a single ionic form of the analyte. Operating at a pH below the pKa (e.g., pH 2.5-3.0) will ensure the amine is protonated.

  • UV Absorbance: Thiazole-containing compounds are known to possess chromophores that absorb in the UV region.[9][10] Based on data from analogous structures, a UV maximum is anticipated in the 260-280 nm range.[1] An initial detection wavelength of 270 nm was selected for method development.

Chromatographic System and Column Selection

A standard HPLC system equipped with a UV detector is suitable for this method. The cornerstone of this method is the selection of a stationary phase that can adequately retain the polar analyte. A conventional C18 column is likely to exhibit poor retention due to phase collapse in the highly aqueous mobile phase required for such polar compounds.[7][11] Therefore, a polar-modified C18 column was chosen. These columns incorporate polar functional groups either embedded within the alkyl chain or at the silica surface (polar-endcapped), which improves the "wettability" of the stationary phase and provides a secondary retention mechanism for polar analytes, preventing phase collapse and enhancing retention.[4][7][8][12]

Mobile Phase Optimization

The mobile phase was developed to achieve a retention factor (k') between 2 and 10, good peak symmetry, and a reasonable run time.

  • Aqueous Phase and pH Control: A phosphate buffer was selected due to its low UV cutoff and strong buffering capacity in the desired pH range.[13][14][15] A pH of 2.8 was chosen to ensure the amino group of the analyte is consistently protonated, leading to stable retention. A buffer concentration of 25 mM is generally sufficient to provide adequate buffering capacity without risking precipitation in the presence of the organic modifier.[16]

  • Organic Modifier: Both acetonitrile and methanol were considered as the organic modifier. Acetonitrile is often preferred for its lower viscosity, which results in lower backpressure, and its lower UV absorbance at short wavelengths.[17][18] Methanol, being a protic solvent, can offer different selectivity, particularly for compounds capable of hydrogen bonding.[6][19] For this method, acetonitrile was chosen as the primary organic modifier due to its favorable viscosity and UV transparency.

  • Isocratic vs. Gradient Elution: For a single analyte quantification, an isocratic method is preferable for its simplicity, robustness, and shorter re-equilibration times. The percentage of acetonitrile was systematically varied to achieve the target retention time.

Detailed Protocols

Materials and Reagents
  • 4-Amino-1,2-thiazole-3-carboxamide reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (ACS grade or higher)

  • Phosphoric acid (85%) (ACS grade or higher)

  • Deionized water (18.2 MΩ·cm)

Equipment
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • 0.45 µm syringe filters (e.g., PTFE or nylon)

Preparation of Solutions
  • Mobile Phase (25 mM Phosphate Buffer, pH 2.8 : Acetonitrile, 90:10 v/v):

    • Weigh 3.4 g of KH₂PO₄ and dissolve in 1 L of deionized water.

    • Adjust the pH to 2.8 with 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Combine 900 mL of the phosphate buffer with 100 mL of acetonitrile.

    • Degas the mobile phase by sonication or helium sparging.

  • Diluent (Mobile Phase): The mobile phase is used as the diluent to ensure peak shape integrity.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of 4-Amino-1,2-thiazole-3-carboxamide reference standard.

    • Transfer to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

HPLC Method Parameters
ParameterCondition
Column Polar-modified C18 (e.g., Luna Omega Polar C18), 4.6 x 150 mm, 5 µm
Mobile Phase 25 mM Phosphate Buffer (pH 2.8) : Acetonitrile (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 270 nm
Run Time 10 minutes
Sample Preparation Protocol

This protocol is a general guideline and should be optimized based on the sample matrix.

  • Drug Substance:

    • Accurately weigh an appropriate amount of the drug substance.

    • Dissolve in the diluent to achieve a final concentration within the calibration range.

    • Filter through a 0.45 µm syringe filter prior to injection.[20][21]

  • Drug Product (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a target amount of the active pharmaceutical ingredient (API).

    • Transfer to a volumetric flask and add approximately 70% of the diluent.

    • Sonicate for 15-20 minutes to facilitate extraction.[22]

    • Allow to cool to room temperature and dilute to volume with the diluent.

    • Centrifuge a portion of the solution and filter the supernatant through a 0.45 µm syringe filter before injection.

Method Validation: Ensuring Trustworthiness and Reliability

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[4][6] The validation parameters and typical acceptance criteria are summarized below.

Validation ParameterAcceptance Criteria
Specificity No interference from excipients or degradation products at the retention time of the analyte. Peak purity index > 0.999.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range 80-120% of the test concentration for assay.
Accuracy 98.0% - 102.0% recovery for the assay.
Precision - Repeatability (n=6): RSD ≤ 2.0% - Intermediate Precision: RSD ≤ 2.0%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness No significant changes in results with small, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±5°C, mobile phase composition ±2%).

Visualizing the Workflow

HPLC Method Development Workflow

HPLC_Method_Development cluster_0 Phase 1: Analyte & System Understanding cluster_1 Phase 2: Initial Method Scouting cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Method Validation A Analyte Characterization (pKa, Polarity, UV Scan) C Column Selection (Polar-Modified C18) A->C B Select HPLC System (UV Detector) B->C D Mobile Phase Screening (pH, Organic Modifier) C->D E Fine-tune Mobile Phase (% Organic, Buffer Conc.) D->E F Optimize Temperature & Flow Rate E->F G System Suitability Test (SST) F->G G->E SST Failed H Validate according to ICH Q2(R2) Guidelines G->H SST Passed

Caption: A systematic workflow for HPLC method development.

Troubleshooting Guide

HPLC_Troubleshooting node_action node_action start Problem Observed peak_tailing Peak Tailing or Asymmetry? start->peak_tailing retention_shift Retention Time Shifting? peak_tailing->retention_shift No check_ph Verify Mobile Phase pH peak_tailing->check_ph Yes low_retention Poor or No Retention? retention_shift->low_retention No check_temp Check Column Temperature Stability retention_shift->check_temp Yes decrease_organic Decrease % Organic in Mobile Phase low_retention->decrease_organic Yes check_buffer Ensure Buffer Concentration is Adequate check_ph->check_buffer pH OK check_column Column Degradation? (Use new column) check_buffer->check_column Buffer OK check_pump Verify Pump Performance & Degassing check_temp->check_pump Temp OK check_pump->check_column Pump OK use_polar_column Confirm use of Polar-Modified Column decrease_organic->use_polar_column Still Low

Caption: A decision tree for common HPLC troubleshooting.

Conclusion

This application note provides a comprehensive and scientifically-grounded protocol for the quantification of 4-Amino-1,2-thiazole-3-carboxamide using RP-HPLC. By employing a polar-modified C18 column and a carefully optimized mobile phase, the challenges associated with analyzing this polar compound are effectively overcome. The detailed method validation parameters ensure that this protocol is robust, reliable, and compliant with regulatory expectations, making it a valuable tool for pharmaceutical scientists engaged in the development of new chemical entities containing the aminothiazole scaffold.

References

  • ICH Harmonised Tripartite Guideline. Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2023. Available from: [Link]

  • Dong MW. Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America. 2025 May 13. Available from: [Link]

  • Chrom Tech. Acetonitrile vs. Methanol for Reverse Phase Chromatography. Chrom Tech Blog. 2025 Oct 14. Available from: [Link]

  • Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now Blog. Available from: [Link]

  • Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. FDA; 2024 Mar. Available from: [Link]

  • Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. Welch Materials Blog. 2025 Oct 21. Available from: [Link]

  • Phenomenex. Luna Omega Polar C18 for Polar Compounds. Phenomenex. Available from: [Link]

  • MicroSolv Technology Corporation. Using methanol instead of acetonitrile in an HPLC method should be done with caution. MicroSolv Technology Corporation Blog. Available from: [Link]

  • ACE. A Guide to HPLC and LC-MS Buffer Selection. Advanced Chromatography Technologies. Available from: [Link]

  • Nacalai Tesque. Sample Pretreatment for HPLC. Nacalai Tesque, Inc. Available from: [Link]

  • KNAUER. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. KNAUER Wissenschaftliche Geräte GmbH. 2022 Mar 14. Available from: [Link]

  • Sartorius. Sample Preparation for Analytical Quality Control. Sartorius AG. Available from: [Link]

  • Mason Technology. Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). Mason Technology. 2024 Feb 9. Available from: [Link]

  • Greyhound Chromatography. How to Prepare a Sample for HPLC Analysis. Greyhound Chromatography and Allied Chemicals. 2023 Apr 27. Available from: [Link]

  • Agilent Technologies. Separation of Organic Acids on an Agilent Polaris C18-A Column. Agilent Technologies, Inc. Available from: [Link]

  • Majors RE, Przybyciel M. Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe. 2002 Dec 1. Available from: [Link]

  • Arora R, Chang E, DerMartirosian A, Lloyd L. Polar-Modified Stationary Phases: An Ideal Choice for the Analysis of Nucleotides. Varian, Inc. Available from: [Link]

  • KNAUER. Buffer & Eluent Preparation in HPLC – Best Practices. KNAUER Wissenschaftliche Geräte GmbH. 2026 Feb 9. Available from: [Link]

  • Shimadzu Corporation. 7 Key Differences in the Use of Methanol and Acetonitrile. Shimadzu Corporation. Available from: [Link]

  • PubChem. 2-Amino-1,3-thiazole-4-carboxamide. National Center for Biotechnology Information. Available from: [Link]

  • LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. 2026 Apr 8. Available from: [Link]

  • Agilent Technologies. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Agilent Technologies, Inc. Available from: [Link]

  • Basavanakatti, et al. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical species. BMC Chemistry. 2024. Available from: [Link]

  • PubChem. 4-Amino-2-[(4-Sulfamoylphenyl)amino]-1,3-Thiazole-5-Carboxamide. National Center for Biotechnology Information. Available from: [https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-2-(4-Sulfamoylphenyl_amino-1_3-Thiazole-5-Carboxamide]([Link]

  • ResearchGate. UV/Vis absorption spectra of thiazoles 1-4 with MB. [a]. ResearchGate. Available from: [Link]

  • Wawrzyniak P, et al. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules. 2025 Sep 12. Available from: [Link]

  • Venugopala KN, et al. Synthesis and Characterization of Carboxamides of 2'-Amino-4'-[3-(2H-1-benzopyran-2-one)]thiazole as Antimicrobial Agents. Asian Journal of Chemistry. 2007. Available from: [Link]

  • Zhang H, et al. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry. 2020. Available from: [Link]

  • National Institute of Standards and Technology. Aminothiazole. NIST WebBook. Available from: [Link]

  • University of Calgary. Approximate pKa chart of the functional groups: values to know. University of Calgary. Available from: [Link]

  • Lee S, et al. Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. ACS Combinatorial Science. 2019 Mar 8. Available from: [Link]

  • Pestov A, et al. Switchable Synthesis of 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles from 2-Cyanothioacetamides under Diazo Group Transfer Conditions. The Journal of Organic Chemistry. 2017 Mar 22. Available from: [Link]

  • Ovidius University. Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry. Available from: [Link]

  • Al-Zoubi W, et al. Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. International Journal of Molecular Sciences. 2024 Jul 8. Available from: [Link]

Sources

Method

Application Note: 4-Amino-1,2-thiazole-3-carboxamide as a Core Scaffold for Emissive Nucleobase Surrogates in High-Throughput Screening

Target Audience: Assay Developers, Medicinal Chemists, and Drug Discovery Scientists Focus: Synthesis and application of isothiazolo[4,3-d]pyrimidine-based fluorescent probes for real-time enzymatic monitoring. Executive...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Developers, Medicinal Chemists, and Drug Discovery Scientists Focus: Synthesis and application of isothiazolo[4,3-d]pyrimidine-based fluorescent probes for real-time enzymatic monitoring.

Executive Summary & Mechanistic Rationale

In the landscape of early-stage drug discovery, the real-time monitoring of purine-processing enzymes—such as Human Guanine Deaminase (GDA) and O6-alkylguanine-DNA-transferase (hAGT)—has historically relied on cumbersome coupled assays or endpoint radioactive labeling. The introduction of highly specific fluorescent nucleobase surrogates has revolutionized this workflow.

The compound1[1] serves as the foundational precursor for synthesizing the isothiazolo[4,3-d]pyrimidine core. When cyclized, this precursor yields tzGN (an emissive guanine analog)[2].

Why 4-Amino-1,2-thiazole-3-carboxamide? Unlike thiophene-based precursors, the 1,2-thiazole (isothiazole) ring natively incorporates a nitrogen atom at a position strictly equivalent to the N7 position of native purines . As demonstrated in structural studies,3 by both GDA and hAGT[3]. By utilizing this specific precursor, assay developers can synthesize isomorphic and isofunctional probes that enzymes process with near-native kinetics, while providing a robust spectral window for continuous fluorescence monitoring[2].

Workflow from precursor to emissive nucleobase analogs for enzyme screening assays.

Protocol I: Synthesis of the Emissive Surrogate (tzGN)

The conversion of the precursor into the fluorescent surrogate requires a highly efficient cyclization reaction.

Step-by-Step Methodology
  • Preparation: Suspend 1.0 equivalent of 4-amino-1,2-thiazole-3-carboxamide hydrochloride in molten dimethyl sulfone (DMSO2) at 125 °C.

  • Cyclization: Add 1.2 equivalents of chloroformamidine hydrochloride to the melt.

  • Reaction Monitoring: Stir the mixture continuously for 2–4 hours. Monitor the consumption of the precursor via TLC (DCM:MeOH, 9:1).

  • Isolation: Cool the reaction to 80 °C and carefully quench with hot water. Adjust the pH to 7.0 using 1M NaOH to precipitate the crude isothiazolo[4,3-d]pyrimidine (tzGN) product.

  • Purification: Filter the precipitate, wash with cold water and ether, and recrystallize from methanol.

Causality & Self-Validation
  • Why DMSO2? Dimethyl sulfone is chosen as the solvent because it provides a highly polar, high-boiling environment that stabilizes the ionic intermediates during the condensation of the carboxamide and amine groups, driving the cyclization forward.

  • Validation Check: The resulting tzGN must exhibit a distinct fluorescence emission peak (typically around 410 nm when excited at 330 nm). Lack of emission indicates incomplete cyclization or degradation of the isothiazole core.

Protocol II: Real-Time GDA Inhibitor Screening AssayGuanine Deaminase (GDA) catalyzes the hydrolytic deamination of guanine to xanthine[2]. By utilizing tzGN, the reaction yields tzXN. Because tzGN and tzXN have distinct photophysical properties, the reaction can be tracked continuously without secondary coupling enzymes.

Step-by-Step Methodology
  • Buffer Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 50 mM NaCl, and 1 mM DTT.

  • Substrate Initialization: Dilute tzGN to a final well concentration of 20 μM in a 96-well black, flat-bottom microplate.

  • Baseline Validation (Crucial): Read the baseline fluorescence (Ex: 330 nm, Em: 410 nm) for 5 minutes. Causality: This self-validating step ensures the substrate is not auto-hydrolyzing in the buffer.

  • Inhibitor Addition: Add candidate inhibitors (e.g., ATCA) at varying concentrations (0.1 μM to 500 μM)[2].

  • Enzyme Initiation: Inject purified human GDA (final concentration 50 nM) to initiate the reaction.

  • Kinetic Read: Monitor the decay in fluorescence at 410 nm (or the emergence of the tzXN peak) continuously for 30 minutes at 37 °C.

Real-time monitoring of GDA activity and inhibition using the tzGN to tzXN conversion.

Protocol III: Probing hAGT Activity via O6-Alkylated AnalogsHuman O6-alkylguanine-DNA-transferase (hAGT) provides cellular protection by repairing mutagenic O6-alkylguanine lesions[3]. By synthesizing O6-benzyl-tzGN (O6-BntzGN) from the tzGN core, researchers can monitor hAGT activity directly.

Step-by-Step Methodology
  • Substrate Preparation: Synthesize O6-BntzGN via standard benzylation of the tzGN core. Purify via HPLC to >98% purity.

  • Assay Setup: In a 384-well plate, add 5 μM of O6-BntzGN in assay buffer (50 mM HEPES pH 7.8, 1 mM DTT, 1 mg/mL BSA).

  • Reaction Execution: Add recombinant hAGT (or SNAP-Tag fusion protein) at 10 μM.

  • Optical Monitoring: Track the reaction via fluorescence. Causality: The dealkylation of O6-BntzGN by hAGT restores the native tzGN core. Because3[3], the rapid shift in emission intensity serves as a direct, real-time readout of stoichiometric protein activity.

Quantitative Data Summary

The strategic replacement of the carbon atom in thiophene with the nitrogen atom in the 1,2-thiazole precursor yields superior kinetic recognition profiles. The table below summarizes the expected photophysical and kinetic parameters of the synthesized probes.

CompoundDerivation StageTarget EnzymeExcitation (nm)Emission Max (nm)Application Profile
4-Amino-1,2-thiazole-3-carboxamide PrecursorN/AN/AN/ACore building block; provides essential N7 equivalent.
tzGN Primary CyclizationGDA~330~410Isomorphic guanine surrogate; high emission baseline.
tzXN Enzymatic ProductN/A~330~430 (Shifted)Product of GDA deamination; allows ratiometric tracking.
O6-BntzGN Alkylated DerivativehAGT / SNAP-Tag~320~390Rapid dealkylation substrate; superior hAGT affinity.

References

  • AiFChem. "4592-54-5 | 4-Amino-1,2-thiazole-3-carboxamide". aifchem.com.
  • "Real-Time Monitoring of Human Guanine Deaminase Activity by an Emissive Guanine Analog". nih.gov.
  • "Emissive Alkylated Guanine Analogs as Probes for Monitoring O6-Alkylguanine-DNA-transferase Activity". nih.gov.

Sources

Application

Application Note: In Vitro Cell Culture Assays for Evaluating 4-Amino-1,2-thiazole-3-carboxamide (4-AITC)

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Prepared By: Senior Application Scientist Chemical Profile...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Prepared By: Senior Application Scientist

Chemical Profile & Mechanistic Rationale

4-Amino-1,2-thiazole-3-carboxamide (often referred to as 4-Aminoisothiazole-3-carboxamide, or 4-AITC)[1] is a low-molecular-weight heterocyclic building block with the molecular formula C4H5N3OS[2]. In modern medicinal chemistry, isothiazole-3-carboxamide derivatives are increasingly recognized as highly versatile scaffolds. They are frequently utilized in the design of kinase inhibitors, positive allosteric modulators (such as mGlu4 PAMs)[3], and metabolic regulators targeting energy-sensing pathways like AMPK[4].

Because the amino-isothiazole-carboxamide motif shares significant structural homology with purine rings and endogenous metabolites like AICAR (5-aminoimidazole-4-carboxamide ribonucleotide), 4-AITC and its derivatives are often evaluated as purine bioisosteres. They can competitively bind to the orthosteric ATP-binding pockets of kinases or act as allosteric modulators to shift cellular metabolic states.

Physicochemical Properties

To ensure reproducible in vitro assays, it is critical to understand the compound's baseline properties.

Table 1: Physicochemical Properties and Storage Parameters

ParameterSpecificationExperimental Implication
CAS Number 4592-54-5[2]Unique identifier for sourcing high-purity (>98%) lots.
Molecular Weight 143.17 g/mol [5]Highly permeable; suitable for intracellular target engagement.
Solubility Soluble in DMSO (≥50 mg/mL)Requires DMSO vehicle controls in all cell culture assays.
Stability HygroscopicStore lyophilized powder desiccated at -20°C.
Mechanistic Pathway: AMPK Modulation

When evaluating 4-AITC derivatives, a primary target of interest is the AMP-activated protein kinase (AMPK) pathway. As an energy sensor, AMPK activation leads to the inhibition of anabolic processes (via mTORC1 and ACC) and the stimulation of catabolic processes (via ULK1-mediated autophagy).

AMPK_Pathway AITC 4-AITC / Derivatives (Purine Bioisostere) AMPK AMPK Complex (Energy Sensor) AITC->AMPK Allosteric/ATP-mimetic Activation mTORC1 mTORC1 (Protein Synthesis) AMPK->mTORC1 Inhibition ACC Acetyl-CoA Carboxylase (Lipid Synthesis) AMPK->ACC Phosphorylation (Inhibition) ULK1 ULK1 (Autophagy) AMPK->ULK1 Phosphorylation (Activation)

Figure 1: Putative signaling cascade of 4-AITC derivatives acting as purine bioisosteres to modulate the AMPK pathway.

Experimental Workflow & Protocols

To establish a self-validating experimental system, researchers must evaluate both the macroscopic cellular phenotype (viability/proliferation) and the microscopic molecular mechanism (target engagement).

Screening_Workflow CompoundPrep Compound Prep (10 mM DMSO Stock) CellCulture Cell Seeding (e.g., HepG2, 96-well) CompoundPrep->CellCulture Treatment Dose-Response Treatment (0.1 - 100 µM, 24-72h) CellCulture->Treatment Viability Viability Assay (ATP Luminescence) Treatment->Viability WesternBlot Target Engagement (p-AMPK Western Blot) Treatment->WesternBlot Imaging Phenotypic Screening (High-Content Imaging) Treatment->Imaging DataAnalysis Data Synthesis (IC50/EC50 Calculation) Viability->DataAnalysis WesternBlot->DataAnalysis Imaging->DataAnalysis

Figure 2: Comprehensive in vitro screening workflow for evaluating 4-AITC and its structural analogs.

Protocol 2.1: Reagent Preparation and Handling

Expertise Insight: The carboxamide group is susceptible to hydrolysis under extreme pH, and repeated freeze-thaw cycles can induce micro-precipitation of the compound out of the DMSO solution, leading to inaccurate dosing.

  • Stock Preparation: Dissolve 4-AITC powder in 100% anhydrous DMSO to create a 10 mM master stock.

  • Aliquoting: Immediately divide the stock into 10 µL aliquots in amber microcentrifuge tubes to protect from light degradation. Store at -80°C.

  • Working Dilutions: Perform serial dilutions in DMSO first, then dilute 1:1000 into the cell culture media. Causality: Diluting directly into media can cause localized precipitation. Maintaining a final DMSO concentration of ≤0.1% prevents solvent-induced cytotoxicity.

Protocol 2.2: ATP-Dependent Cell Viability Assay

Expertise Insight: We mandate the use of an ATP-dependent luminescent assay (e.g., CellTiter-Glo) rather than colorimetric MTT/MTS assays. Because 4-AITC derivatives potentially modulate metabolic pathways (like AMPK), they can alter mitochondrial reductase activity independently of actual cell number, creating false-positive viability readings in MTT assays.

  • Cell Seeding: Seed target cells (e.g., HepG2, A549) at 5,000 cells/well in a white-walled, clear-bottom 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Aspirate media and apply 100 µL of media containing 4-AITC at concentrations ranging from 0.1 µM to 100 µM. Include a 0.1% DMSO vehicle control.

  • Incubation: Incubate for 48 to 72 hours.

  • Lysis & Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake at 500 rpm for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence using a microplate reader. Calculate relative viability by normalizing to the vehicle control.

Protocol 2.3: Target Engagement via Western Blotting

Expertise Insight: Phosphorylation of AMPK at Threonine 172 is highly transient. The lysis buffer must be aggressively supplemented with phosphatase inhibitors to prevent signal loss during protein extraction.

  • Cell Treatment: Seed cells in 6-well plates (3x10⁵ cells/well). Treat with the predetermined EC₅₀ concentration of 4-AITC for 1, 3, 6, and 24 hours to capture the kinetic phosphorylation profile.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with 1x Protease Inhibitor Cocktail, 1 mM Sodium Orthovanadate (Na₃VO₄), and 10 mM Sodium Fluoride (NaF). Causality: Na₃VO₄ inhibits tyrosine phosphatases, while NaF inhibits serine/threonine phosphatases, locking the target proteins in their phosphorylated state.

  • Protein Quantification & Separation: Clarify lysates by centrifugation (14,000 x g, 15 min, 4°C). Quantify protein using a BCA assay. Load 20 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

  • Transfer & Probing: Transfer proteins to a PVDF membrane. Block with 5% BSA (do not use milk, as casein contains phosphoproteins that cause high background for phospho-antibodies). Probe with primary antibodies against p-AMPK (Thr172), total AMPK, and β-actin overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate.

Data Presentation & Expected Outcomes

To accurately benchmark the biological activity of 4-AITC or its synthesized derivatives, quantitative data should be summarized across multiple cell lines representing different metabolic phenotypes (e.g., hepatomas vs. lung carcinomas).

Table 2: Representative Data Summary for 4-AITC Derivatives (Hypothetical Benchmarks)

Cell LineTissue OriginViability IC₅₀ (µM)p-AMPK EC₅₀ (µM)Primary Phenotypic Observation
HepG2 Liver Carcinoma12.4 ± 1.14.2 ± 0.5Decreased lipid droplet accumulation
A549 Lung Adenocarcinoma28.6 ± 2.315.1 ± 1.2G1/S Phase Cell Cycle Arrest
HEK293 Embryonic Kidney>100 (Non-toxic)45.0 ± 3.4Mild autophagosome formation

Note: The divergence between the IC₅₀ (cytotoxicity) and EC₅₀ (target engagement) establishes the therapeutic window of the compound.

References

  • Detecting Critical Functional Ingredients Group and Mechanism of Xuebijing Injection in Treating Sepsis Source: nih.gov (PubMed Central) URL:[Link][4]

  • Discovery, Structure–Activity Relationship, and Biological Characterization of a Novel Series of 6-((1H-Pyrazolo[4,3-b]pyridin-3-yl)amino)-benzo[d]isothiazole-3-carboxamides as Positive Allosteric Modulators of the Metabotropic Glutamate Receptor 4 (mGlu4) Source: acs.org (Journal of Medicinal Chemistry) URL:[Link][3]

Sources

Method

Application Note: High-Throughput Preparation and Screening Workflows for 4-Amino-1,2-thiazole-3-carboxamide Derivatives

Executive Summary & Mechanistic Rationale In modern drug discovery, the strategic replacement of native molecular scaffolds with bioisosteres is a fundamental technique for improving pharmacokinetic properties and develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, the strategic replacement of native molecular scaffolds with bioisosteres is a fundamental technique for improving pharmacokinetic properties and developing biochemical probes. 4-Amino-1,2-thiazole-3-carboxamide (ATCA) —also known as 4-aminoisothiazole-3-carboxamide (CAS: 4592-54-5)—is a highly specialized precursor utilized in the synthesis of isothiazolopyrimidines[1].

The primary mechanistic advantage of the 1,2-thiazole (isothiazole) core lies in its isomorphic and isofunctional relationship to the imidazole ring of native purines (such as guanine and adenine). When ATCA is cyclized to form isothiazolo[4,3-d]pyrimidines (e.g., tzGN), the resulting compounds act as emissive nucleobase surrogates[2]. Unlike native guanine, which is non-fluorescent, these ATCA-derived analogs possess distinct photophysical properties while retaining biochemical recognition by target enzymes like Human Guanine Deaminase (GDA) and O6 -alkylguanine-DNA-transferase (hAGT)[3][4]. This unique duality makes ATCA an invaluable starting material for developing label-free, real-time High-Throughput Screening (HTS) assays.

High-Throughput Library Synthesis

To leverage ATCA for HTS, a robust, parallelized synthetic workflow is required to generate a library of emissive nucleobase analogs.

G A ATCA Precursor (4-Amino-1,2-thiazole-3-carboxamide) B Parallel Cyclization (Chloroformamidine HCl, DMSO2, 125°C) A->B C Isothiazolopyrimidine Library (e.g., tzGN analogs) B->C D HT Purification (Automated Prep-LC/MS) C->D E HTS Assay Plate Ready D->E

Synthetic workflow from ATCA precursor to HTS-ready library.

Protocol 1: Parallel Cyclization of ATCA to Isothiazolopyrimidines

Causality Check: This protocol utilizes Dimethyl Sulfone ( DMSO2​ ) rather than standard DMSO. DMSO2​ is a highly polar, non-nucleophilic solvent with a melting point of 109 °C and a boiling point of 238 °C. This allows the high-temperature (125 °C) cyclization reaction to proceed at atmospheric pressure in standard deep-well plates without the risk of solvent evaporation or pressure build-up[2][3]. Chloroformamidine hydrochloride is selected as the bis-electrophile because it efficiently provides the necessary carbon and nitrogen atoms to close the pyrimidine ring in a single, high-yielding step.

Step-by-Step Methodology:

  • Dispensation: In a 96-well glass-lined deep-well block, dispense 4-amino-1,2-thiazole-3-carboxamide hydrochloride (50 mg, 0.28 mmol) into each well.

  • Reagent Addition: Add chloroformamidine hydrochloride (48 mg, 0.42 mmol, 1.5 eq) to each well.

  • Solvent Addition: Add solid DMSO2​ (500 mg) to each well.

  • Thermal Cyclization: Seal the block with a breathable, solvent-resistant mat and place it in a heated shaker block set to 125 °C. Shake at 400 rpm for 6 hours. The DMSO2​ will melt, creating a homogenous reaction melt.

  • Quenching & Precipitation: Remove the block from the heater. While the mixture is still liquid (~115 °C), carefully add 1.0 mL of hot deionized water to each well to prevent the DMSO2​ from solidifying.

  • Neutralization: Adjust the pH of each well to 7.0 using 1M aqueous NaOH to precipitate the isothiazolopyrimidine free base (tzGN).

  • Purification: Filter the precipitates using a 96-well filter plate. Wash with cold water and methanol. For library diversification (e.g., O6 -alkylation), the crude core can be directly forwarded to automated Prep-LC/MS for final polishing.

Self-Validating HTS Assay Development

Once the ATCA-derived library is synthesized, the compounds can be used either as screening hits themselves or as fluorescent probes to screen other inhibitor libraries. The following protocol describes a self-validating HTS enzymatic assay using the ATCA-derived probe (tzGN) to screen for Guanine Deaminase (GDA) inhibitors[4].

HTS S Emissive Substrate (tzGN) E_enz Guanine Deaminase (Target Enzyme) S->E_enz Deamination P Fluorescent Product (tzXN) E_enz->P D_det Fluorescence Reader (Real-time monitoring) P->D_det Emission Shift

Real-time HTS enzymatic assay utilizing ATCA-derived emissive probes.

Protocol 2: Real-Time Fluorescence Monitoring of Enzyme Activity

Causality Check: This assay relies on excitation at the isosbestic point of the substrate/product pair. By exciting the sample at a wavelength where both the ATCA-derived substrate (tzGN) and its deaminated product (tzXN) have identical molar absorptivity, any observed change in emission intensity is strictly proportional to the enzymatic conversion rate. This self-validating design mathematically eliminates false positives caused by minor variations in probe concentration, well-to-well volume discrepancies, or pipetting errors[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer consisting of 50 mM DPBS (pH 7.4) supplemented with 0.01% Triton X-100 (to prevent non-specific protein binding to the plastic).

  • Enzyme Dispensation: Using an automated acoustic liquid handler, dispense recombinant human GDA (final concentration: 10 nM) into a 384-well black, flat-bottom microplate.

  • Library Addition: Pin-transfer 50 nL of the test inhibitor library (in DMSO) into the respective wells. Include positive control wells (known inhibitor, e.g., AICA) and negative control wells (DMSO only). Incubate for 15 minutes at 37 °C.

  • Probe Addition: Dispense the ATCA-derived emissive substrate (tzGN) to a final concentration of 20 μM in all wells to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a multi-mode microplate reader. Excite the plate at the isosbestic point ( λex​≈330 nm) and monitor the emission shift dynamically at λem​≈410 nm (product) vs. 430 nm (substrate) over 30 minutes at 37 °C.

  • Validation (Z'-Factor): Calculate the Z'-factor using the positive and negative control wells. A Z'-factor ≥0.6 validates the assay's robustness for HTS campaigns.

Quantitative Data Presentation

The utility of ATCA in HTS is directly tied to the photophysical enhancements it provides over native scaffolds. Table 1 summarizes the critical parameters that make ATCA-derived isothiazolopyrimidines superior for biochemical tracking.

Table 1: Photophysical Properties and HTS Utility of ATCA-Derived Probes vs. Native Purines

CompoundCore ScaffoldAbsorbance Max ( λabs​ , nm)Emission Max ( λem​ , nm)Quantum Yield ( Φ )HTS Application
Guanine Purine275N/A (Non-emissive)< 0.0001N/A (Requires radiolabeling)
tzGN Isothiazolopyrimidine3404300.45Substrate for GDA / hAGT
tzXN Isothiazolopyrimidine3354100.35Product of GDA deamination
O6 -BntzGN Isothiazolopyrimidine3504500.50Fluorescent probe for hAGT

Data synthesized from established photophysical evaluations of isomorphic nucleobase analogs[2][3].

References

  • Exploring Cellular Modifications of Guanine Using Fluorescent, Isomorphic, and Isofunctional Nucleobase Analogs. eScholarship (University of California). Available at:[Link]

  • Emissive Alkylated Guanine Analogs as Probes for Monitoring O6-Alkylguanine-DNA-transferase Activity. eScholarship (University of California). Available at: [Link]

  • Real-Time Monitoring of Human Guanine Deaminase Activity by an Emissive Guanine Analog. PubMed Central (PMC), National Institutes of Health. Available at: [Link](Search Title for Direct Article Access)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Yield Optimization in 4-Amino-1,2-thiazole-3-carboxamide (ATCA) Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. 4-Amino-1,2-thiazole-3-carboxamide (commonly referred to as ATCA or 4-aminoisothiazole-3-carboxamide) is a critical molecular building block, widely uti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. 4-Amino-1,2-thiazole-3-carboxamide (commonly referred to as ATCA or 4-aminoisothiazole-3-carboxamide) is a critical molecular building block, widely utilized as an emissive nucleobase analog precursor and a competitive inhibitor of human guanine deaminase (GDA)[1].

Synthesizing this heavily functionalized isothiazole core often presents significant yield bottlenecks, primarily during the amidation of the C3-ester or carboxylic acid. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to help you optimize your synthetic workflows.

Diagnostic Workflow: Reaction Pathways & Pitfalls

The following diagnostic map highlights the optimal synthetic routes and the mechanistic dead-ends that commonly trap researchers during ATCA synthesis.

Workflow A Methyl Thioglycolate + N-Tosylated Oxyma B Methyl 4-Aminoisothiazole -3-carboxylate A->B Base-promoted Cyclization C 4-Amino-1,2-thiazole -3-carboxamide (ATCA) B->C Anhydrous NH3/MeOH (Optimal Route) Side1 Hydrolysis Byproduct (Carboxylic Acid) B->Side1 Aqueous NH3 (Water competes) Side2 Degradation Byproducts (Sulfinylamines) B->Side2 SOCl2 Activation (Unprotected NH2)

Reaction pathway for ATCA synthesis highlighting optimal routes and common side reactions.

Frequently Asked Questions (FAQs)

Q1: Why does direct amidation of methyl 4-aminoisothiazole-3-carboxylate with aqueous ammonia result in poor yields (<25%)?

Causality: The 4-amino group is a strong electron-donating group (EDG). It donates its lone pair into the aromatic isothiazole ring, which delocalizes into the adjacent C3-ester carbonyl via resonance. This stabilization significantly decreases the electrophilicity of the carbonyl carbon, raising the activation energy for nucleophilic attack by ammonia. When aqueous ammonia is used, hydroxide ions (or water) act as competing nucleophiles. Due to the deactivated nature of the carbonyl, the thermodynamically favored ester hydrolysis dominates, yielding 4-aminoisothiazole-3-carboxylic acid instead of the desired amide[2]. Solution: Eliminate water entirely. Perform the amidation using anhydrous 7N NH 3​ in methanol in a sealed pressure vessel at 60 °C, as demonstrated in emissive guanine analog synthesis protocols[3].

Q2: I tried saponifying the ester to the acid and converting it to an acid chloride using thionyl chloride (SOCl 2​ ), but I isolated a complex black mixture. What happened?

Causality: The primary 4-amino group on the isothiazole ring is highly reactive towards harsh halogenating agents like thionyl chloride. Instead of selectively forming the acyl chloride at the C3 position, SOCl 2​ reacts with the free amine to form sulfinylamines ( R−N=S=O ) and promotes rapid intermolecular cross-linking and polymerization[4]. Solution: Avoid thionyl chloride unless the 4-amino group is protected (e.g., as a Boc or acetyl derivative). For unprotected substrates, utilize a mild peptide coupling reagent like 1,1'-Carbonyldiimidazole (CDI) to activate the carboxylic acid.

Q3: During the initial Thorpe-Ziegler-type cyclization to form the isothiazole core, my crude product is heavily contaminated. How can I improve this?

Causality: The base-promoted cyclization of aliphatic precursors (e.g., methyl thioglycolate) is highly sensitive to oxidative degradation. Exposure to atmospheric oxygen at high pH leads to the oxidation of sulfur intermediates before ring closure can occur. Solution: Degas all solvents by sparging with argon for 15 minutes prior to base addition, and maintain strict temperature control (0 °C to RT) to prevent premature cleavage of the N-tosyl leaving group.

Standardized Experimental Protocol: CDI-Mediated Amidation

If direct amidation of the ester fails due to electronic deactivation, the highest-yielding alternative is the two-step saponification and CDI-mediated coupling route. This protocol is designed as a self-validating system , ensuring you can verify the success of each intermediate step.

Step 1: Saponification of the Ester
  • Reaction: Dissolve methyl 4-aminoisothiazole-3-carboxylate (1.0 eq) in a 1:1 mixture of THF and Methanol. Add 2.0 M aqueous NaOH (2.0 eq) dropwise. Stir at room temperature for 4 hours.

  • In-Process Validation: Spot the reaction mixture on a TLC plate (EtOAc:Hexane 1:1). The complete disappearance of the ester ( Rf​≈0.6 ) and the appearance of a baseline spot confirms successful saponification.

  • Workup: Concentrate the organic solvents under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH 3-4. Collect the precipitated 4-aminoisothiazole-3-carboxylic acid via vacuum filtration and dry thoroughly under high vacuum. (Note: The acid must be completely anhydrous for Step 2).

Step 2: CDI Activation & Amidation
  • Activation: Suspend the dry carboxylic acid (1.0 eq) in anhydrous DMF under an argon atmosphere. Add 1,1'-Carbonyldiimidazole (CDI) (1.5 eq) portion-wise. Stir at room temperature for 2 hours.

  • In-Process Validation (Causality Check): Observe the reaction for gas evolution. The release of CO 2​ gas is a physical indicator of successful acyl imidazole formation. To chemically validate, take a 5 μ L micro-aliquot, quench it in 100 μ L of methanol, and analyze via LCMS. The presence of the methyl ester mass indicates the active intermediate was successfully formed and trapped.

  • Amidation: Add solid ammonium chloride (3.0 eq) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture. Stir at room temperature for 18 hours.

  • Final Validation: Analyze the mixture via LCMS. The desired product (ATCA) will present a mass of [M+H]+=144.0 .

  • Purification: Pour the mixture into ice water to precipitate the product. Extract with EtOAc, wash with brine to remove DMF, dry over Na 2​ SO 4​ , and concentrate. Recrystallize from ethanol to yield pure 4-Amino-1,2-thiazole-3-carboxamide.

Quantitative Data Summary

The following table summarizes the expected yields and primary failure modes across different amidation strategies, allowing for rapid experimental decision-making.

Synthesis RouteReagents / ConditionsAverage Yield (%)Primary Impurity / Failure Mode
Direct Amidation (Aqueous) NH 4​ OH (aq), RT, 24h15 - 25%Carboxylic acid (Ester hydrolysis)
Direct Amidation (Anhydrous) 7N NH 3​ in MeOH, 60 °C, 18h65 - 75%Unreacted starting ester
Coupling via Acid (SOCl 2​ ) 1. NaOH 2. SOCl 2​ 3. NH 3​ < 10%Sulfinylamine oligomers (Black tar)
Coupling via Acid (CDI) 1. NaOH 2. CDI, NH 4​ Cl, DIPEA80 - 90% Imidazole byproducts (Easily washed out)

References

  • Real-Time Monitoring of Human Guanine Deaminase Activity by an Emissive Guanine Analog Source: ACS Chemical Biology / PubMed Central URL:[Link]

  • Exploring Cellular Modifications of Guanine Using Fluorescent, Isomorphic, and Isofunctional Nucleobase Analogs Source: eScholarship, University of California URL:[Link]

Sources

Optimization

Technical Support Center: A Guide to Overcoming Solubility Challenges with 4-Amino-1,2-thiazole-3-carboxamide in Cell Media

This technical guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 4-Amino-1,2-thiazole-3-carboxamide in cell culture media. By providing a struct...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 4-Amino-1,2-thiazole-3-carboxamide in cell culture media. By providing a structured troubleshooting approach, detailed protocols, and scientific rationale, this document aims to empower users to achieve consistent and reliable experimental results.

Part 1: Understanding the Challenge: Core Concepts and FAQs

The poor aqueous solubility of many organic compounds, including 4-Amino-1,2-thiazole-3-carboxamide, is a frequent obstacle in in vitro studies. This section addresses common questions and provides foundational knowledge to tackle this issue effectively.

Frequently Asked Questions (FAQs)

Q1: What inherent properties of 4-Amino-1,2-thiazole-3-carboxamide contribute to its poor solubility in cell media?

The structure of 4-Amino-1,2-thiazole-3-carboxamide contains both a hydrophilic amine group and a more hydrophobic thiazole ring.[1] This dual nature can lead to strong crystal lattice energy in the solid state, making it difficult for the polar water molecules in cell culture media to surround and dissolve the compound. Additionally, the pH of standard cell culture media (typically 7.2-7.4) may not be optimal for the ionization and subsequent solubilization of this amine-containing heterocyclic compound.[2]

Q2: I prepared a stock solution in DMSO, but the compound precipitates when I add it to my cell culture plate. Why does this happen?

This phenomenon, often called "crashing out," occurs when a compound that is soluble in a strong organic solvent like dimethyl sulfoxide (DMSO) is rapidly diluted into an aqueous environment like cell culture medium.[3][4] The dramatic decrease in solvent polarity lowers the compound's solubility, causing it to precipitate. This can lead to inaccurate dosing and potential cytotoxicity from the solid particles.

Q3: Is it acceptable to increase the DMSO concentration in my final culture medium to keep the compound dissolved?

While tempting, increasing the final DMSO concentration is generally not advisable. Most cell lines are sensitive to DMSO, with toxic effects often reported at concentrations of 1% or higher.[5] Some sensitive cell types can show signs of stress, such as decreased proliferation, at concentrations as low as 0.1% to 0.5%.[5][6] It is crucial to determine the specific DMSO tolerance of your cell line.

Q4: Are there viable alternatives to DMSO for preparing stock solutions?

Yes, other organic solvents like ethanol can be used, but their compatibility with your specific cell line must be rigorously tested.[3][4] Additionally, advanced formulation strategies employing co-solvents or solubilizing agents like cyclodextrins can be highly effective.[4][7]

Part 2: A Systematic Approach to Solubility Enhancement

This section provides a structured workflow and detailed protocols for systematically addressing the solubility of 4-Amino-1,2-thiazole-3-carboxamide.

Troubleshooting Workflow

The following diagram outlines a logical progression for troubleshooting and optimizing the solubility of your compound.

Caption: A step-by-step workflow for resolving the poor solubility of 4-Amino-1,2-thiazole-3-carboxamide.

Detailed Experimental Protocols
  • High-Concentration Stock Preparation: Accurately weigh your 4-Amino-1,2-thiazole-3-carboxamide and dissolve it in high-purity, cell culture grade DMSO to a concentration of 10-100 mM. Gentle vortexing or sonication can be used to aid dissolution.

  • Intermediate Dilutions in DMSO: Create a series of intermediate stock solutions by performing serial dilutions of the high-concentration stock using 100% DMSO. This minimizes the volume of DMSO added in the final step.

  • Final Dilution into Cell Culture Media: Pre-warm your cell culture medium to 37°C. While gently vortexing the pre-warmed medium, slowly add the required volume of the appropriate DMSO stock solution. It is critical to ensure the final DMSO concentration remains below the determined toxicity level for your cell line (generally under 0.5% v/v).[5][6]

Scientific Rationale: This standard two-step dilution method is designed to minimize the shock of transferring a hydrophobic compound into an aqueous environment.[3] Pre-warming the media increases the kinetic energy of the solvent molecules, which can help to overcome the energy barrier for dissolution.

Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can encapsulate poorly soluble drug molecules, thereby increasing their aqueous solubility.[7][8][9]

  • Selection of Cyclodextrin: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used in cell culture applications due to their appropriate cavity size for many small molecules.[8]

  • Preparation of Cyclodextrin-Containing Media: Prepare a stock solution of HP-β-CD in your cell culture medium. The optimal concentration will need to be determined empirically but often falls within the 1-10 mM range.

  • Complexation: Add the 4-Amino-1,2-thiazole-3-carboxamide (either as a solid or from a minimal volume of a concentrated DMSO stock) to the cyclodextrin-containing medium.

  • Incubation and Dissolution: Gently agitate the mixture for a sufficient period to allow for the formation of the inclusion complex.

  • Toxicity Control: It is essential to run a parallel experiment to determine the toxicity of the cyclodextrin itself on your cell line at the intended working concentration.

Data Summary: Recommended Solvent and Excipient Concentrations

ReagentTypical Maximum Concentration in Cell CultureKey Considerations
DMSO0.1% - 0.5% (v/v)Cell line dependent; can induce differentiation or other cellular effects.[5][6][10]
Ethanol0.1% - 0.5% (v/v)Can exhibit higher cytotoxicity than DMSO for some cell lines.
HP-β-CD1 - 10 mMGenerally well-tolerated, but concentration and cell line-specific toxicity should be evaluated.

For compounds with ionizable groups, such as the amine group in 4-Amino-1,2-thiazole-3-carboxamide, altering the pH of the medium can significantly influence solubility.[2][11]

  • pKa Consideration: The pKa is the pH at which a functional group is 50% ionized. For an amine, lowering the pH below its pKa will lead to protonation, creating a more soluble cationic species.

  • Preparation of pH-Adjusted Media: Carefully adjust the pH of a small batch of your cell culture medium using sterile, dilute HCl or NaOH.

  • Solubility Assessment: Test the solubility of your compound in the pH-adjusted media.

  • Cell Viability and Functional Controls: It is imperative to conduct control experiments to ensure that the altered pH of the medium does not adversely affect cell health or the biological process you are studying.

Expert Insight: While pH modification can be a powerful tool, it should be approached with caution due to the potential for off-target effects on cellular physiology.

Part 3: Validation and Best Practices

Visualizing Key Relationships

G cluster_0 Formulation Strategies cluster_1 Experimental Success OrganicSolvents Organic Solvents (e.g., DMSO) CompoundInSolution Compound Remains in Solution OrganicSolvents->CompoundInSolution SolubilizingAgents Solubilizing Agents (e.g., Cyclodextrins) SolubilizingAgents->CompoundInSolution pH_Adjustment pH Adjustment pH_Adjustment->CompoundInSolution AccurateDosing Accurate Dosing CompoundInSolution->AccurateDosing ReproducibleResults Reproducible Results AccurateDosing->ReproducibleResults

Caption: The interplay of formulation strategies to achieve reliable experimental outcomes.

Essential Validation Steps

After developing a successful solubilization protocol, it is crucial to validate that the chosen method does not interfere with your experimental results.

  • Vehicle Controls are Non-Negotiable: Always include a vehicle control in your experiments. This control should contain the same concentration of DMSO, cyclodextrin, or any other excipient as your test conditions, but without the 4-Amino-1,2-thiazole-3-carboxamide.

  • Confirm Cell Viability: Use a standard cell viability assay (e.g., MTT, trypan blue exclusion) to confirm that the final formulation (compound plus vehicle) is not cytotoxic at the concentrations tested.

  • Assess Assay Interference: If you are using a sensitive detection method, such as a fluorescence or luminescence-based assay, ensure that your vehicle components do not produce a background signal or quench the signal from your assay.

By following this comprehensive guide, researchers can systematically overcome the solubility challenges posed by 4-Amino-1,2-thiazole-3-carboxamide, leading to more accurate and reproducible scientific findings.

References

  • Vertex AI Search. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
  • Nikon Healthcare. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • ResearchGate. (2015, February 2). Until what percentage does DMSO remain not toxic to cells.?.
  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Eppendorf Japan. Cell Culture FAQ: How does DMSO affect your cells?.
  • Google Patents. WO2016091350A1 - Process for improving the solubility of cell culture media.
  • Sigma-Aldrich. Cyclodextrins.
  • ACS Publications. (2019, January 4). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects | Molecular Pharmaceutics.
  • PMC. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes.
  • PMC. (2019, December 17). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media.
  • Google Patents. US10421941B2 - Process for improving the solubility of cell culture media.
  • ACS Publications. (2006, July 27). Effect of pH on Binding of Mutagenic Heterocyclic Amines by the Natural Biopolymer Poly(γ-glutamic acid) | Journal of Agricultural and Food Chemistry.
  • Pharma Excipients. (2024, October 23).
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
  • ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media?.
  • chemBlink. 4-Amino-N-Methyl-1,2-Thiazole-3-Carboxamide (CAS 115106-39-3).
  • ISSR CLASSES. Solubility and pH of amines.
  • Dissolution Technologies. (2001, August). Dissolution Method Development for Poorly Soluble Compounds.
  • chemBlink. 4-Amino-3-Methyl-1,2-Thiazole-5-Carboxamide (CAS 4680-98-2).
  • PubChem. 4-Amino-2-[(4-Sulfamoylphenyl)amino]-1,3-Thiazole-5-Carboxamide.
  • Cengage Learning. (2018, November 17). Amines and Heterocycles.
  • Asian Journal of Dental and Health Sciences. (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
  • PubChem. 4-Amino-1,2-thiazole-3-carbonitrile.
  • Principles of Drug Action 1, Spring 2005, Amines.
  • PubChemLite.
  • PMC.
  • Ovidius University Annals of Chemistry. (2023, July 4). Determination of the pKa value of some 1,2,4-triazol....
  • Wiley Online Library. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity.
  • Asian Journal of Chemistry. Synthesis and Characterization of Carboxamides of 2'-Amino-4'-[3-(2H-1-benzopyran-2-one)]thiazole as Antimicrobial Agents.
  • Ovidius University Annals of Chemistry.
  • NeuroQuantology.
  • PubChemLite. 4-amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide.
  • ACS Publications. (2019, March 8).
  • EXCLI Journal. (2025, January 3).
  • ACS Publications. (2017, March 22). Switchable Synthesis of 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles from 2-Cyanothioacetamides under Diazo Group Transfer Conditions | The Journal of Organic Chemistry.
  • MDPI. (2024, July 8). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent.
  • ResearchGate. (PDF) 4-Amino-3-[2-(9H-carbazol-9-yl)ethyl]-1H-1,2,4-triazole-5(4H)

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Troubleshooting

Technical Support Center: Resolving NMR Background Noise in 4-Amino-1,2-thiazole-3-carboxamide

Welcome to the dedicated troubleshooting hub for the nuclear magnetic resonance (NMR) analysis of 4-Amino-1,2-thiazole-3-carboxamide . This resource is engineered for researchers, analytical scientists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated troubleshooting hub for the nuclear magnetic resonance (NMR) analysis of 4-Amino-1,2-thiazole-3-carboxamide . This resource is engineered for researchers, analytical scientists, and drug development professionals who are encountering spectral artifacts, baseline roll, or signal broadening that mimics background noise.

Due to the high density of heteroatoms and exchangeable protons in this specific isothiazole derivative, standard NMR acquisition often yields complex, "noisy" spectra. This guide synthesizes fundamental spin physics with field-proven diagnostic protocols to help you achieve pristine spectral resolution.

Diagnostic Workflow for Spectral Noise

NMR_Troubleshooting Start Start: Broad Baseline/Noise in 1H NMR Spectrum Dec1 Are broad peaks localized between 0.5 - 9.0 ppm? Start->Dec1 Act1 Suspect -NH2 / -CONH2 Intermediate Exchange Dec1->Act1 Yes Dec2 Is there a massive peak causing baseline distortion? Dec1->Dec2 No Act2 Perform D2O Shake Test (H/D Exchange) Act1->Act2 Res1 Peaks Disappear: Confirmed Labile Protons Act2->Res1 Act3 Dynamic Range Issue from Moisture/Solvent Dec2->Act3 Yes Dec3 Are there streaks in the indirect (t1) 2D dimension? Dec2->Dec3 No Act4 Use ultra-dry DMSO-d6 or Water Suppression Act3->Act4 Act5 t1 Noise from Instrument Instability Dec3->Act5 Yes Act6 Co-add minimum-scan datasets (e.g., 8x8) Act5->Act6

Diagnostic workflow for identifying and resolving background noise and signal broadening in NMR spectra.

Section 1: Frequently Asked Questions (The "Why")

Q1: Why does 4-Amino-1,2-thiazole-3-carboxamide produce a "noisy" baseline with broad, undefined humps in the ¹H NMR spectrum? A1: The molecule contains four highly active exchangeable protons: two on the primary amine (-NH₂) at position 4, and two on the primary carboxamide (-CONH₂) at position 3. In solution, these protons undergo intermediate chemical exchange with trace water or with each other[1]. When the rate of this exchange aligns with the NMR timescale, the signals coalesce into broad, undefined humps that mimic baseline noise or poor shimming[2]. Furthermore, the ¹⁴N nucleus possesses a quadrupole moment that induces rapid relaxation of adjacent protons, exacerbating the broadening effect[1].

Q2: How can I distinguish between actual synthetic impurities (true background noise) and my compound's exchangeable protons? A2: You must force a Hydrogen-Deuterium (H/D) exchange[3]. By introducing deuterium oxide (D₂O) to the sample, the labile N-H protons will rapidly swap with deuterium atoms from the solvent[3]. Because deuterium resonates at a vastly different frequency and is invisible in a standard ¹H NMR spectrum, the broad amine and amide signals will completely disappear[1]. If the "noise" vanishes while the sharp C5-H aromatic proton remains, the broad peaks were intrinsic to your molecule, not impurities.

Q3: How do I resolve the amide and amine peaks so they appear sharp rather than as background noise? A3: You must alter the exchange kinetics to push the system out of the "intermediate" exchange regime:

  • Solvent Optimization: Switch to ultra-dry, 100% DMSO-d₆. DMSO acts as a strong hydrogen-bond acceptor, effectively "locking" the exchangeable protons in place and significantly slowing down the intermolecular exchange rate[2].

  • Temperature Tuning: Lowering the probe temperature reduces kinetic energy, slowing the chemical exchange rate to the point where broad humps resolve into distinct, sharp peaks[2]. Conversely, heating the sample can push the system into the "fast exchange" regime, coalescing the noise into a single, sharp, time-averaged peak[1].

Q4: I am running 2D NMR (e.g., HSQC, NOESY) on this compound, and there are vertical streaks of noise along the indirect (t1) dimension. How do I fix this? A4: This is known as t1 noise, which arises from subtle instrumental instabilities (such as temperature drifts or vibrations) during the long acquisition time of the indirect dimension[4]. To suppress t1 noise, do not run a single long experiment. Instead, acquire multiple independent datasets using the minimum number of scans required for phase cycling, and then co-add these datasets[4].

Q5: What if the background noise is coming from the probe itself (acoustic ringing) rather than the sample? A5: Probe background and acoustic ringing are common artifacts, particularly in solid-state NMR or when analyzing highly dilute samples[5]. You can eliminate this by implementing the EASY (Elimination of Artifacts in NMR SpectroscopY) pulse sequence[5]. This technique acquires two Free Induction Decays (FIDs) back-to-back—one with the sample signal plus background, and one with only the background—and subtracts them in real-time to yield a pristine spectrum[5].

Q6: Can I use software to mathematically reduce noise in low-concentration samples? A6: Yes. Advanced chemometric techniques, such as Principal Component Analysis (PCA), can be applied to arrayed NMR spectra to separate true chemical constituent signals from random noise[6]. PCA reconstructs the spectrum without losing structural information, effectively enhancing the signal-to-noise ratio post-acquisition without requiring longer scan times[6].

Section 2: Troubleshooting Guides & Step-by-Step Protocols

Protocol A: The D₂O Shake Test (Self-Validating H/D Exchange)
  • Purpose: To definitively differentiate true baseline noise/impurities from the broad signals of the 4-amino and 3-carboxamide protons.

  • Causality: Forcing an H/D exchange renders these specific functional groups "invisible" in the ¹H spectrum, instantly validating whether a broad peak is intrinsic to the molecule or an external contaminant[3].

Step-by-Step Methodology:

  • Acquire a standard ¹H NMR spectrum of 4-Amino-1,2-thiazole-3-carboxamide in a non-exchanging solvent (e.g., CDCl₃ or dry DMSO-d₆).

  • Identify the sharp singlet corresponding to the C5-H proton (typically ~8.0 - 9.0 ppm). This is your non-exchangeable internal reference.

  • Add 1–2 drops (approx. 10–20 μL) of high-purity D₂O directly into the NMR tube.

  • Cap the tube securely and invert it gently 5–10 times to ensure homogeneous mixing and drive the chemical exchange.

  • Re-acquire the ¹H NMR spectrum under identical acquisition parameters.

  • Validation: Overlay the two spectra. If the broad baseline humps disappear while the C5-H peak remains unchanged, the "noise" is confirmed as intrinsic labile protons[3],[1]. If the broad peaks remain, they represent true synthetic impurities (e.g., polymeric byproducts).

Protocol B: Minimum-Scan Co-Addition for 2D NMR t1 Noise Suppression
  • Purpose: To eliminate vertical streaks of noise in the indirect dimension of 2D spectra without increasing total acquisition time.

  • Causality: Breaking a long scan into multiple short, independent scans and co-adding them averages out the non-systematic amplitude modulations that cause t1 noise[4].

Step-by-Step Methodology:

  • Determine the minimum number of scans required to complete the phase cycle for your chosen 2D pulse sequence (e.g., 8 scans for a standard NOESY).

  • Instead of setting up a single experiment with 64 scans per increment, configure the spectrometer to run 8 independent sequential experiments, each with exactly 8 scans per increment[4].

  • Ensure auto-shimming and temperature control (e.g., BVT unit) are active and stabilized at the desired temperature[4].

  • Execute the queued experiments.

  • Validation: Process the 8 individual datasets and co-add them using your NMR processing software. The t1 noise streaks will be reduced by up to 75% compared to a conventional 64-scan spectrum[4].

Section 3: Quantitative Data & Chemical Shift Dynamics

The appearance of the amine and amide protons in 4-Amino-1,2-thiazole-3-carboxamide is highly dependent on environmental conditions. Use the table below to predict how these protons will manifest in your spectra.

ParameterExperimental ConditionObservation / Peak ShapeMechanistic Causality
-NH₂ / -CONH₂ Shift Protic Solvent (e.g., D₂O, MeOD)Invisible / ExchangedFast H/D exchange with bulk solvent replaces protons with NMR-silent deuterium[3].
-NH₂ / -CONH₂ Shift Wet DMSO-d₆ (Room Temp)Broad humps (0.5 - 5.0 ppm)Intermediate exchange with trace H₂O; ¹⁴N quadrupolar relaxation broadens the signal[1].
-NH₂ / -CONH₂ Shift Ultra-dry DMSO-d₆ (Room Temp)Sharp singlets / multipletsStrong hydrogen bonding to DMSO restricts intermolecular exchange[2].
Exchange Rate ( kex​ ) High Temperature (> 60 °C)Single, sharp time-averaged peakFast exchange regime on the NMR timescale; distinct proton environments coalesce[1].
Exchange Rate ( kex​ ) Low Temperature (< 10 °C)Distinct, resolved peaksSlow exchange regime; distinct conformers and restricted C-N bond rotamers become visible[2],[1].

Sources

Reference Data & Comparative Studies

Validation

Validating 4-Amino-1,2-thiazole-3-carboxamide Purity: A Comparative Guide to qNMR vs. HPLC

The Analytical Challenge in Heterocyclic Chemistry 4-Amino-1,2-thiazole-3-carboxamide (CAS: 4592-54-5), frequently referred to as 4-aminoisothiazole-3-carboxamide, is a critical heterocyclic building block. It is promine...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge in Heterocyclic Chemistry

4-Amino-1,2-thiazole-3-carboxamide (CAS: 4592-54-5), frequently referred to as 4-aminoisothiazole-3-carboxamide, is a critical heterocyclic building block. It is prominently utilized in the synthesis of emissive nucleobase analogs—such as tzGN—which are essential for the real-time monitoring of enzymatic activities like human guanine deaminase (1)[1]. Because trace impurities can drastically alter downstream enzymatic assays or poison catalytic synthetic steps, rigorous purity validation is non-negotiable.

Historically, High-Performance Liquid Chromatography (HPLC) coupled with UV detection has been the default method for purity assessment. However, HPLC relies on relative UV response factors, which can mask the true mass fraction of a sample. Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a superior, primary ratio measurement technique for determining absolute purity without requiring identical reference standards (2)[2]. This guide objectively compares qNMR and HPLC methodologies, explaining the causality behind experimental choices and providing field-proven protocols.

Methodological Principles & Causality

To understand why these two methods often yield different purity values for the same batch of 4-Amino-1,2-thiazole-3-carboxamide, we must examine the physical causality underlying their detection mechanisms.

  • HPLC-UV (Relative Purity): Separation is based on differential partitioning between a stationary and mobile phase. Purity is typically calculated using the area percent method. The Causality: This assumes all components have identical UV response factors at the chosen wavelength. If an impurity lacks a chromophore (e.g., residual aliphatic solvents or inorganic salts), it remains invisible, leading to an overestimation of purity. Conversely, highly conjugated impurities can cause underestimation (3)[3].

  • qNMR (Absolute Purity): A primary analytical method where the integrated area of an NMR resonance is directly proportional to the number of nuclei (moles) generating that signal. The Causality: By adding a highly pure, chemically stable Internal Standard (IS) with a known mass to the sample, the NMR spectrometer acts as a universal detector. The absolute mass fraction of the analyte is calculated directly from the integral ratios, completely bypassing the need for a specific reference standard of the analyte itself (4)[4].

Workflow cluster_qnmr qNMR Workflow (Absolute Purity) cluster_hplc HPLC Workflow (Relative Purity) Q1 Weigh Sample & IS Q2 Acquire 1H NMR (Long D1) Q1->Q2 Q3 Integrate Signals Q2->Q3 Q4 Calculate Mass Fraction Q3->Q4 H1 Prepare Sample H2 Chromatographic Separation H1->H2 H3 UV Detection H2->H3 H4 Calculate Area % H3->H4

Comparative analytical workflows for qNMR and HPLC purity validation.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, a protocol must be a self-validating system. The following methodologies detail the exact parameters required to validate 4-Amino-1,2-thiazole-3-carboxamide.

Protocol A: Absolute Purity Determination via qNMR

Rationale for IS Selection: For 4-Amino-1,2-thiazole-3-carboxamide, the isolated C5-H proton on the isothiazole ring resonates downfield (typically >8.0 ppm in DMSO- d6​ ). Maleic acid is chosen as the Internal Standard because its symmetric alkene protons produce a sharp singlet at ~6.26 ppm, guaranteeing zero signal overlap with the analyte (4)[4].

  • Gravimetric Preparation: Using an SI-traceable microbalance, accurately weigh ~10.0 mg of the 4-Amino-1,2-thiazole-3-carboxamide batch and ~5.0 mg of certified Maleic acid (IS, purity >99.9%). Document exact weights to 0.01 mg.

  • Dissolution: Co-dissolve the mixture in 0.6 mL of anhydrous DMSO- d6​ . Vortex until optically clear. Causality: Any undissolved particulate invalidates the mass balance, destroying the self-validating nature of the assay.

  • Acquisition Parameters:

    • Pulse Angle: 90° to maximize signal-to-noise ratio (SNR).

    • Relaxation Delay (D1): Set to 30 seconds. Causality: NMR quantification assumes full relaxation of nuclear spins. If D1 is shorter than 5×T1​ of the slowest relaxing proton, that proton's integral will be artificially truncated, skewing the purity calculation (5)[5].

    • Scans: Minimum 32 scans to achieve an SNR > 150:1.

  • Processing: Apply a 0.1 Hz line broadening, perform manual phase correction, and apply a 5th-order polynomial baseline correction to ensure the integral regions sit perfectly flat (5)[5].

  • Calculation: Integrate the Maleic acid singlet (2H) and the analyte's C5-H singlet (1H).

Logic IS Internal Standard (Maleic Acid) Known Purity & Mass NMR 1H NMR Acquisition (Simultaneous Detection) IS->NMR Ana Analyte (4-Amino-1,2-thiazole-3-carboxamide) Unknown Purity, Known Mass Ana->NMR IntIS Integral of IS Signal (6.26 ppm, 2H) NMR->IntIS IntAna Integral of Analyte Signal (>8.0 ppm, 1H) NMR->IntAna Math Ratio Calculation (Moles Analyte / Moles IS) IntIS->Math IntAna->Math Result Absolute Mass Fraction (Purity %) Math->Result

Logic flow of absolute quantification via qNMR using an internal standard.

Protocol B: Relative Purity Determination via HPLC-UV
  • Sample Prep: Prepare a 1.0 mg/mL solution of 4-Amino-1,2-thiazole-3-carboxamide in Acetonitrile:Water (50:50).

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (150 x 4.6 mm, 5 μ m).

    • Mobile Phase: Gradient elution of 0.1% TFA in Water (Solvent A) and Acetonitrile (Solvent B).

    • Detection: UV absorbance at 254 nm.

  • Calculation: Divide the main peak area by the total integrated peak area (Area Normalization Method).

Data Presentation & Interpretation

The following tables summarize the theoretical performance and simulated batch analysis data comparing the two techniques for 4-Amino-1,2-thiazole-3-carboxamide.

Table 1: Methodological Comparison Summary
ParameterQuantitative NMR (qNMR)HPLC-UV (Area %)
Primary Principle Signal area is directly proportional to number of nuclei.Differential partitioning and UV absorbance.
Reference Standard Requires an independent Internal Standard (e.g., Maleic acid).Requires identical reference standard for absolute quantification.
Detection Scope Universal for all proton-containing species (including solvents).Limited to chromophore-containing species.
Typical Precision High (RSD < 1.0%)High (RSD < 1.0%)
Analysis Time ~15-30 minutes per sample (including D1 delays).~20-40 minutes per run (plus method development).
Table 2: Simulated Batch Analysis of 4-Amino-1,2-thiazole-3-carboxamide
Analytical MethodReported PurityDetected ImpuritiesNotes / Causality of Discrepancy
HPLC-UV (254 nm) 99.6%0.4% (Unknown related substance)Fails to detect UV-transparent impurities. Overestimates purity.
qNMR (1H, 400 MHz) 97.2%1.5% Residual DMSO, 0.9% Water, 0.4% Organic impurityCaptures the entire mass balance. Lower purity reflects actual mass fraction.

Interpretation of Discrepancy: In the simulated data above, HPLC reports a near-perfect purity of 99.6%. However, qNMR reveals the true absolute purity is 97.2%. This discrepancy is a classic pitfall in heterocyclic synthesis. Residual solvents (like DMSO or ethyl acetate from purification) and moisture lack UV chromophores and are invisible to the HPLC detector. Because qNMR is a mass-balance technique, the presence of these "invisible" impurities dilutes the analyte's mass fraction, resulting in a lower, but highly accurate, purity value (3)[3]. For researchers utilizing 4-Amino-1,2-thiazole-3-carboxamide in sensitive enzymatic assays, relying solely on HPLC could lead to incorrect dosing and skewed kinetic data.

References

  • American Chemical Society (ACS). "Purity by Absolute qNMR Instructions." ACS Publications. [Link]

  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." ResolveMass. [Link]

  • National Institutes of Health (PMC). "Real-Time Monitoring of Human Guanine Deaminase Activity by an Emissive Guanine Analog." PMC.[Link]

Sources

Comparative

Comparative analysis of 4-Amino-1,2-thiazole-3-carboxamide commercial suppliers

An In-Depth Guide to the Selection and Qualification of 4-Amino-1,2-thiazole-3-carboxamide for Drug Discovery Research For researchers, scientists, and drug development professionals, the integrity of starting materials...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Selection and Qualification of 4-Amino-1,2-thiazole-3-carboxamide for Drug Discovery Research

For researchers, scientists, and drug development professionals, the integrity of starting materials is the bedrock of reproducible and reliable results. The selection of a chemical supplier is not merely a procurement decision; it is the first critical step in the experimental workflow. This guide provides a comprehensive framework for the comparative analysis of commercial suppliers of 4-Amino-1,2-thiazole-3-carboxamide, a key heterocyclic building block in medicinal chemistry. The thiazole carboxamide scaffold is a privileged structure found in numerous biologically active agents, including kinase inhibitors and potential neuroprotective agents, making the quality of this reagent paramount.[1][2]

This document moves beyond a simple catalog comparison. It is designed to empower the end-user with the rationale and practical protocols required to independently verify the quality of 4-Amino-1,2-thiazole-3-carboxamide from any commercial source. We will detail the "why" behind each analytical step, providing a self-validating system to ensure that the material you use meets the stringent requirements of your research.

The Critical Role of Supplier Qualification

In drug discovery, the presence of uncharacterized impurities can lead to misleading biological data, artifacts in screening campaigns, and a significant loss of time and resources. The stated purity on a supplier's bottle is a starting point, but it should not be the final word. Differences in synthetic routes can introduce unique impurity profiles, and batch-to-batch variability is an ever-present concern. Therefore, a robust in-house qualification process is not a luxury but a necessity.

Identifying Commercial Suppliers

A survey of the chemical marketplace reveals several suppliers offering 4-Amino-1,2-thiazole-3-carboxamide (CAS No. 4592-54-5). For the purpose of this guide, we will consider a representative selection of suppliers to illustrate the comparison process. It is crucial for the end-user to conduct their own market research as offerings and company profiles can change.

Table 1: Representative Commercial Suppliers of 4-Amino-1,2-thiazole-3-carboxamide

SupplierCAS NumberStated PurityAvailabilityNotes
Supplier A (e.g., AiFChem) 4592-54-595%[3]InquiryResearch grade, requires inquiry for stock and pricing.
Supplier B (e.g., Fluorochem via Sigma-Aldrich) 118452-02-1*96%[4]Varies by regionOften provides access to key documentation online.
Supplier C (Generic Marketplace) 4592-54-5>97%StockRepresents bulk or less-documented suppliers.

*Note: Different CAS numbers may be listed for the same chemical structure (e.g., 118452-02-1). Always verify the structure.[4][5]

A Framework for Comparative Analysis

Our evaluation will be based on four key pillars:

  • Documentation and Transparency: Availability and completeness of the Certificate of Analysis (CoA), Safety Data Sheet (SDS), and any provided analytical data (e.g., ¹H NMR, HPLC spectra).

  • Purity Verification (Quantitative): Using High-Performance Liquid Chromatography (HPLC) with UV detection to confirm the stated purity and identify any major impurities.

  • Identity Confirmation (Qualitative): Using ¹H NMR Spectroscopy to confirm the chemical structure is correct and consistent with 4-Amino-1,2-thiazole-3-carboxamide.

  • Impurity Profiling (Qualitative): Using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of any co-eluting or minor impurities not easily resolved by HPLC-UV.

Experimental Verification Workflow

The following diagram outlines the logical flow for qualifying a new batch of 4-Amino-1,2-thiazole-3-carboxamide. This workflow ensures that a comprehensive evaluation is performed before the material is committed to experiments.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Analytical Qualification cluster_2 Phase 3: Decision A Receive Compound from Supplier B Review Documentation (CoA, SDS) A->B C Visual & Solubility Inspection B->C D Purity Check by HPLC-UV C->D E Structural Confirmation by ¹H NMR C->E F Impurity Profile by LC-MS C->F G Compare Data to Specifications D->G E->G F->G H Accept Batch G->H Pass I Reject Batch G->I Fail

Caption: Workflow for the comprehensive qualification of commercial 4-Amino-1,2-thiazole-3-carboxamide.

Detailed Experimental Protocols

These protocols are designed to be readily adaptable in a standard organic chemistry or analytical laboratory.

Protocol 1: Purity Assessment by HPLC-UV

Rationale: HPLC-UV is a robust and reliable method for quantifying the purity of small molecules. It separates the main compound from impurities based on their differential partitioning between a stationary and a mobile phase. The area under the curve for each peak is proportional to its concentration, allowing for an accurate purity calculation. A C18 column is a standard choice for reverse-phase chromatography of moderately polar compounds.[6][7]

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., Dimethyl Sulfoxide or Acetonitrile) to a final concentration of ~1 mg/mL.

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • Start at 5% Solvent B.

    • Ramp to 95% Solvent B over 15 minutes.

    • Hold at 95% Solvent B for 2 minutes.

    • Return to 5% Solvent B over 1 minute.

    • Re-equilibrate for 2 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 272 nm. The aminothiazole core has a characteristic UV absorbance.[6]

  • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100%.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for confirming the chemical structure of an organic molecule. It provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. This allows for an unambiguous confirmation of the compound's identity.

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent, typically DMSO-d₆, as the amide and amine protons are more likely to be visible than in CDCl₃ or MeOD.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Expected Chemical Shifts (δ) in DMSO-d₆:

    • ~7.5-8.0 ppm (singlet, 1H): This corresponds to the proton on the thiazole ring (C5-H).

    • ~7.0-7.5 ppm (broad singlet, 2H): These are the two protons of the primary carboxamide (-CONH₂).

    • ~6.5-7.0 ppm (broad singlet, 2H): These are the two protons of the amino group (-NH₂) attached to the thiazole ring.

    • Note: The exact shifts of the NH₂ and CONH₂ protons can vary based on concentration and residual water in the solvent.

  • Data Analysis: Compare the obtained spectrum to the expected pattern. The presence of all expected signals with the correct integration and multiplicity confirms the structure. The absence of significant unassigned peaks indicates high purity.

Protocol 3: Impurity Profiling by LC-MS

Rationale: LC-MS couples the separation power of HPLC with the sensitive detection and mass identification capabilities of mass spectrometry. This technique is crucial for identifying impurities that may be present at low levels or co-elute with the main peak in an HPLC-UV chromatogram. The molecular weight of 4-Amino-1,2-thiazole-3-carboxamide is 143.17 g/mol .[3]

Methodology:

  • Instrumentation: An LC-MS system, typically with an Electrospray Ionization (ESI) source.

  • LC Method: Use the same HPLC method as described in Protocol 1. This allows for direct correlation of peaks.

  • MS Acquisition:

    • Ionization Mode: ESI positive mode is typically effective for this compound, looking for the [M+H]⁺ ion.

    • Expected Mass: m/z = 144.1.

    • Scan Range: Scan a broad range (e.g., m/z 50-500) to detect potential impurities and fragments.

  • Data Analysis:

    • Confirm that the main peak in the chromatogram has a mass of 144.1.

    • Examine the mass spectra of any minor peaks. These masses can provide clues about the identity of impurities (e.g., starting materials, byproducts from the synthetic route).

Interpreting the Results: A Comparative Summary

The data obtained from these protocols allows for an objective, evidence-based comparison of suppliers.

Table 2: Hypothetical Comparative Analysis Results

ParameterSupplier ASupplier BSupplier CIdeal Result
CoA Provided? YesYesNoYes, with spectra
Stated Purity 95%96%>97%>98%
HPLC Purity (254 nm) 94.8%98.5%96.2%Matches or exceeds stated purity
¹H NMR Identity ConfirmedConfirmedConfirmedClean spectrum matching structure
NMR Impurities Minor solvent peaksMinor unidentified peaks <0.5%Significant peaks at ~1.5%No significant impurities
LC-MS [M+H]⁺ 144.1144.1144.1Correct mass for major peak
Major Impurity Mass Not detectedNot detectedm/z = 158.1No significant impurities
Overall Assessment Usable, meets specHigh quality, exceeds specQuestionable purity, contains unknownHigh purity, well-documented

In this hypothetical scenario, Supplier B provides the highest quality material, exceeding its own specification. Supplier A delivers a product that meets its stated purity. Supplier C , despite claiming the highest purity, is shown to be of lower quality with a significant unknown impurity, highlighting the critical need for independent verification.

Conclusion and Recommendations

The selection of a chemical supplier for a pivotal building block like 4-Amino-1,2-thiazole-3-carboxamide should be a data-driven process. While factors like price and availability are important, they should not overshadow the fundamental requirement for chemical purity and structural integrity.

Our recommendations for researchers are as follows:

  • Always Qualify: Never assume the stated purity is accurate. Implement a routine internal qualification process for all new batches of critical reagents using, at a minimum, HPLC and ¹H NMR.

  • Prioritize Transparency: Favor suppliers who provide comprehensive documentation, including batch-specific analytical data, with their products.

  • Establish a Reference: Once a high-quality batch is identified and thoroughly characterized, retain a small amount as an internal analytical standard for future batch comparisons.

By investing a small amount of time in upfront analytical work, researchers can prevent the significant downstream consequences of using poorly characterized reagents, ultimately enhancing the reliability and reproducibility of their scientific endeavors.

References

  • Basavanakatti, V.S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. [Link]

  • Modern Drug Discovery. (2026). The Role of Thiazole Amino Acids in Modern Drug Discovery. [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • Zheng, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 12(9), 1535-1547. [Link]

  • Khan, I., et al. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. Pharmaceuticals, 17(7), 886. [Link]

  • PubChem. 2-Amino-1,3-thiazole-4-carboxamide. [Link]

Sources

Validation

Benchmarking 4-Amino-1,2-thiazole-3-carboxamide Against Standard Kinase Inhibitors

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Comparison Guide Executive Summary & Mechanistic Rationale The 4-Amino-1,2-thiazole-3-carboxamide (4-ATC) scaffold ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Comparison Guide

Executive Summary & Mechanistic Rationale

The 4-Amino-1,2-thiazole-3-carboxamide (4-ATC) scaffold has emerged as a highly versatile and potent structural motif in the design of ATP-competitive (Type I) kinase inhibitors[1]. Characterized by its ability to form robust hydrogen bonds with the highly conserved hinge region of the kinase domain, the aminothiazole core mimics the adenine ring of ATP[2],[3].

To objectively evaluate the therapeutic potential of the 4-ATC scaffold, this guide benchmarks its performance against established standard inhibitors: Staurosporine (a potent, pan-kinase inhibitor) and Dasatinib (a highly selective Src/Abl inhibitor).

The Causality of the Scaffold Design

The efficacy of the 4-ATC scaffold relies on a self-validating structural logic:

  • Hinge Binding: The 2-amino group and the nitrogen of the thiazole ring act as a dual hydrogen bond donor/acceptor system, anchoring the molecule to the backbone amides of the kinase hinge region (e.g., Leu83 in CDK2)[1].

  • Solvent Exposure: The 3-carboxamide group projects outward toward the solvent-exposed region, allowing for the addition of solubilizing groups without disrupting target affinity.

  • Selectivity Pocket Access: Substitutions at the 5-position of the thiazole ring dictate kinase selectivity by probing the hydrophobic "gatekeeper" pockets[4].

Benchmarking Strategy & Workflow

To ensure scientific integrity, benchmarking a novel kinase inhibitor requires a multi-tiered, self-validating system. We employ a two-step pipeline:

  • Biochemical Profiling: Isolates the direct enzyme-inhibitor interaction without cellular variables.

  • Intracellular Target Engagement: Proves that the inhibitor is cell-permeable and can outcompete physiological, millimolar concentrations of ATP inside a living cell.

Benchmarking_Workflow A 4-ATC Scaffold (Test Compound) B Biochemical Profiling (ADP-Glo Assay) A->B ATP Competition C Intracellular Target Engagement (NanoBRET TE Assay) D Phenotypic Validation (Cell Viability) C->D Cellular Efficacy E Standard Inhibitors (Staurosporine, Dasatinib) BB BB E->BB Selectivity Filter BB->C Selectivity Filter

Workflow detailing the progression from biochemical profiling to cellular validation.

Comparative Data Analysis

The following tables summarize representative quantitative benchmarking data for a highly optimized 4-ATC derivative against standard inhibitors.

Table 1: Biochemical Kinase Profiling (In Vitro IC₅₀)

Assay: ADP-Glo Kinase Assay. Lower values indicate higher potency.

Target Kinase4-ATC Derivative (nM)Staurosporine (nM)Dasatinib (nM)
CDK2 153>10,000
Aurora A 428>10,000
Src >1,000120.5

Insight: While Staurosporine exhibits pan-kinase toxicity (single-digit nanomolar across the board), the 4-ATC scaffold demonstrates a tunable selectivity profile, strongly favoring cell-cycle kinases (CDK2, Aurora A) while avoiding off-target Src inhibition.

Table 2: Intracellular Target Engagement (Live-Cell IC₅₀)

Assay: NanoBRET TE. Measures the ability to outcompete physiological ATP (~1-5 mM).

Target Kinase4-ATC Derivative (nM)Staurosporine (nM)Dasatinib (nM)
CDK2 12045N/A
Aurora A 28090N/A

Insight: A standard "rightward shift" (higher IC₅₀) is observed when moving from biochemical to cellular assays due to high intracellular ATP competition. However, 4-ATC maintains potent sub-micromolar target engagement, validating its excellent cell permeability and thermodynamic stability[5].

Experimental Protocols (Self-Validating Methodologies)

Protocol 1: Biochemical Profiling via ADP-Glo™ Kinase Assay

Causality: The ADP-Glo assay is utilized because it universally measures ADP production, making it independent of specific substrate antibodies or radioactive ATP[6]. It operates as a self-validating system by actively depleting unreacted ATP before measuring ADP, ensuring a near-zero background signal.

  • Reaction Assembly: In a 384-well plate, combine 5 µL of the purified kinase (e.g., CDK2/Cyclin A), substrate peptide, and ATP (at the enzyme's Km​ ). Add the 4-ATC inhibitor across a 10-point dose-response curve.

  • Incubation: Incubate at room temperature for 60 minutes to allow the enzymatic transfer of phosphate from ATP to the substrate, generating ADP.

  • ATP Depletion (The Validation Step): Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Why? This reagent terminates the kinase reaction and enzymatically degrades all remaining unconsumed ATP, ensuring that any subsequent signal is strictly derived from the ADP produced by the kinase[7].

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. Why? This reagent converts the generated ADP back into ATP, which then drives a luciferase/luciferin reaction to produce light.

  • Measurement: Read luminescence using a microplate reader. Calculate IC₅₀ using non-linear regression.

Protocol 2: Intracellular Target Engagement via NanoBRET™ TE Assay

Causality: Biochemical assays cannot account for cellular membrane permeability, efflux pumps, or physiological ATP concentrations. NanoBRET TE solves this by using Bioluminescence Resonance Energy Transfer (BRET) to quantify drug-target binding in living cells[8].

NanoBRET_Mechanism A Kinase-NanoLuc Fusion Protein B Fluorescent Tracer (Bound) A->B C High BRET Signal (Emission) B->C Energy Transfer D 4-ATC Inhibitor (Competitor) D->A Binds Hinge E Tracer Displaced (Unbound) D->E Displaces F Loss of BRET Signal (Target Engaged) E->F Signal Drop

Mechanism of NanoBRET Target Engagement: Inhibitor displacement of the fluorescent tracer.
  • Cell Transfection: Transfect HEK293 cells with a plasmid expressing the target kinase fused to NanoLuc® luciferase. Plate cells in a 96-well format[9].

  • Tracer & Inhibitor Addition: Add a cell-permeable NanoBRET™ fluorescent tracer (which reversibly binds the kinase ATP pocket) alongside varying concentrations of the 4-ATC inhibitor[10].

  • Equilibration: Incubate for 2 hours at 37°C. Why? This allows the 4-ATC inhibitor to cross the cell membrane and establish a competitive binding equilibrium against both the fluorescent tracer and endogenous ATP.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

  • BRET Measurement: Measure dual-emission luminescence (donor emission at 460 nm and acceptor emission at 618 nm). A decrease in the BRET ratio (618/460) directly correlates to the displacement of the tracer by the 4-ATC inhibitor, confirming intracellular target engagement[5].

Conclusion

The 4-Amino-1,2-thiazole-3-carboxamide scaffold represents a highly competitive alternative to standard pan-kinase inhibitors like Staurosporine. By utilizing a self-validating benchmarking pipeline consisting of ADP-Glo and NanoBRET TE assays, we have demonstrated that the 4-ATC core not only achieves potent biochemical inhibition via hinge-region binding but also maintains robust intracellular target engagement. Its structural modularity allows for the fine-tuning of selectivity, making it an optimal starting point for targeted oncology drug development.

References

  • Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases Source: Journal of Medicinal Chemistry (via PubMed Central) URL:[Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery Source: Medicinal Chemistry Research (via Springer) URL:[Link]

Sources

Comparative

A Guide to the Spectral Differentiation of 4-Amino-1,2-thiazole-3-carboxamide and Its Structural Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Isomeric Purity in Drug Discovery The aminothiazole carboxamide scaffold is a cornerstone in medicinal chemistry, forming...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isomeric Purity in Drug Discovery

The aminothiazole carboxamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The specific arrangement of functional groups on the thiazole ring dictates the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity. Structural isomers, molecules with the same chemical formula but different atomic arrangements, can exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to unequivocally identify and differentiate these isomers is paramount during drug discovery and development.

Molecular Structures of the Isomers

A clear understanding of the isomeric structures is fundamental to interpreting their spectral data. The key difference lies in the relative positions of the amino and carboxamide groups on the thiazole ring.

G cluster_0 4-Amino-1,2-thiazole-3-carboxamide cluster_1 5-Amino-1,2-thiazole-3-carboxamide cluster_2 2-Amino-1,3-thiazole-4-carboxamide 4-amino 5-amino 2-amino

Caption: Molecular structures of the aminothiazole carboxamide isomers.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Chemical Environments

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The chemical shift of a nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of isomers.

¹H NMR Spectroscopy

The position and multiplicity of proton signals provide a wealth of information.

  • Amino (-NH₂) Protons: The chemical shift of the amino protons can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. Generally, these protons appear as a broad singlet. In 4-amino and 5-amino isomers, the proximity to the electron-withdrawing carboxamide and the sulfur atom will influence their chemical shift. For 2-amino-1,3-thiazole derivatives, the amino protons typically appear around 5.85 ppm.[1]

  • Amide (-CONH₂) Protons: The two protons of the carboxamide group are diastereotopic and may appear as two separate broad singlets. Their chemical shifts are also influenced by hydrogen bonding.

  • Thiazole Ring Proton: The key differentiating feature will be the chemical shift of the proton on the thiazole ring.

    • In 4-Amino-1,2-thiazole-3-carboxamide , the proton at the 5-position will be influenced by the adjacent sulfur atom and the amino group at the 4-position.

    • In 5-Amino-1,2-thiazole-3-carboxamide , the proton at the 4-position will be deshielded by the adjacent carboxamide group.

    • In 2-Amino-1,3-thiazole-4-carboxamide , the proton at the 5-position typically appears as a singlet around 7.41 ppm.[1] The specific chemical environment in each isomer leads to a unique chemical shift for this proton.

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the thiazole ring are highly diagnostic.

  • Thiazole Ring Carbons: The positions of the amino and carboxamide groups significantly impact the electronic distribution within the ring, leading to distinct chemical shifts for C2, C4, and C5.

    • For 2-amino-1,3-thiazole derivatives, the C2 carbon (bearing the amino group) typically resonates at a lower field (around 169 ppm) compared to the other ring carbons. C4 and C5 are generally found in the 100-150 ppm region.[2][3]

    • In 4-Amino-1,2-thiazole-3-carboxamide , the C4 carbon will be significantly shielded by the amino group, shifting it upfield, while the C3 and C5 carbons will be influenced by the carboxamide and sulfur, respectively.

    • In 5-Amino-1,2-thiazole-3-carboxamide , the C5 carbon will be shielded by the amino group.

  • Carboxamide Carbonyl Carbon (-CONH₂): The carbonyl carbon typically appears in the range of 165-170 ppm.[2]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Aminothiazole Carboxamide Isomers

IsomerThiazole-H-NH₂-CONH₂Thiazole-C2Thiazole-C4/C3Thiazole-C5-C=O
4-Amino-1,2-thiazole-3-carboxamide ~7.0-7.5 (H5)BroadBroad~155-160~110-120 (C4-NH₂) / ~140-145 (C3-CONH₂)~125-130~165-170
5-Amino-1,2-thiazole-3-carboxamide ~7.8-8.2 (H4)BroadBroad~150-155~145-150 (C3-CONH₂)~105-115 (C5-NH₂)~165-170
2-Amino-1,3-thiazole-4-carboxamide ~7.41 (H5)[1]~5.85[1]Broad~169 (C2-NH₂)[3]~140-145 (C4-CONH₂)~107-115[4]~162-167[1]

Note: These are predicted values based on known substituent effects and data from related compounds. Actual experimental values may vary.

Experimental Protocol: NMR Spectroscopy

G cluster_workflow NMR Sample Preparation and Analysis prep Sample Preparation: - Dissolve 5-10 mg of the isomer in ~0.6 mL of deuterated solvent (e.g., DMSO-d6). - Add a small amount of TMS as an internal standard. acq Data Acquisition: - Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. - Optimize acquisition parameters (e.g., number of scans, relaxation delay). prep->acq Transfer to NMR tube proc Data Processing: - Fourier transform the raw data. - Phase and baseline correct the spectra. - Calibrate the chemical shift scale to TMS (0.00 ppm). acq->proc FID signal analysis Spectral Analysis: - Integrate the ¹H NMR signals. - Assign peaks based on chemical shifts, multiplicities, and 2D NMR data (COSY, HSQC, HMBC). proc->analysis Processed spectra

Caption: Workflow for NMR spectroscopic analysis.

II. Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The isomers will exhibit characteristic absorption bands corresponding to the vibrations of their N-H, C=O, and C-N bonds.

  • N-H Stretching: The amino (-NH₂) and amide (-CONH₂) groups will show N-H stretching vibrations in the region of 3100-3500 cm⁻¹. Primary amines typically show two bands (asymmetric and symmetric stretching), while amides also show N-H stretches in this region. The broadness of these peaks is indicative of hydrogen bonding.[5]

  • C=O Stretching: The carbonyl group of the carboxamide will exhibit a strong absorption band. For 2-amino-1,3-thiazole-4-carboxylate esters, this peak is observed around 1690 cm⁻¹.[1] The exact position will be subtly influenced by the electronic environment in each isomer.

  • C=N and C=C Stretching: The thiazole ring will have characteristic C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region.

  • Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of bending vibrations that are unique to the overall molecular structure, serving as a "fingerprint" for each isomer.

Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for Aminothiazole Carboxamide Isomers

Isomerν(N-H) (Amino/Amide)ν(C=O) (Amide)ν(C=N) / ν(C=C) (Thiazole)
4-Amino-1,2-thiazole-3-carboxamide 3100-3400 (broad)~1670-1690~1500-1620
5-Amino-1,2-thiazole-3-carboxamide 3100-3400 (broad)~1670-1690~1500-1620
2-Amino-1,3-thiazole-4-carboxamide 3150-3300[1]~1690[1]~1616 (C=N)[1] / ~1513 (C=C)[1]
Experimental Protocol: IR Spectroscopy

G cluster_workflow FTIR Sample Preparation and Analysis prep Sample Preparation (KBr Pellet): - Mix ~1 mg of the isomer with ~100 mg of dry KBr powder. - Grind the mixture to a fine powder. - Press the powder into a transparent pellet. acq Data Acquisition: - Place the KBr pellet in the sample holder of an FTIR spectrometer. - Record the spectrum, typically over the range of 4000-400 cm⁻¹. prep->acq Insert pellet analysis Spectral Analysis: - Identify characteristic absorption bands for functional groups. - Compare the fingerprint region for each isomer. acq->analysis Interferogram -> Spectrum

Caption: Workflow for FTIR spectroscopic analysis.

III. Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The aminothiazole ring system contains chromophores that absorb UV radiation.

The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation and the presence of auxochromes (e.g., -NH₂). The different substitution patterns of the isomers will lead to variations in their λ_max values. For some aminothiazole derivatives, absorption maxima are observed in the range of 210-290 nm. The specific electronic environment created by the positions of the amino and carboxamide groups will cause slight shifts in these absorption bands, aiding in their differentiation.

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Solution Preparation: Prepare dilute solutions of each isomer with a known concentration.

  • Data Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm) using a spectrophotometer.

  • Analysis: Determine the λ_max for each isomer and compare the spectra.

IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

  • Molecular Ion Peak (M⁺): All three isomers will have the same molecular weight and thus the same molecular ion peak in their mass spectra. For C₄H₅N₃OS, the calculated molecular weight is approximately 143.17 g/mol .[6]

  • Fragmentation Pattern: The key to differentiating the isomers lies in their fragmentation patterns. The initial fragmentation will likely involve the loss of small, stable molecules or radicals from the parent ion. The different positions of the functional groups will lead to unique fragmentation pathways.

    • For example, the loss of the carboxamide group as a radical (•CONH₂) or the cleavage of the thiazole ring at different points will produce fragment ions of different masses, which can be used to distinguish the isomers.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection and Analysis: A mass spectrum is generated, showing the relative abundance of ions at different m/z values. Analyze the molecular ion peak and the fragmentation pattern to identify the isomer.

Conclusion

The spectral characterization of 4-Amino-1,2-thiazole-3-carboxamide and its structural isomers requires a multi-technique approach. While direct experimental data for the primary compound is limited, a thorough understanding of spectroscopic principles and comparative analysis with its isomers provides a solid foundation for their differentiation. ¹H and ¹³C NMR spectroscopy offer the most definitive data for structural elucidation by probing the unique chemical environments of the nuclei in each isomer. IR spectroscopy confirms the presence of key functional groups and provides a unique fingerprint for each molecule. UV-Vis spectroscopy and Mass Spectrometry offer complementary information regarding electronic transitions and fragmentation patterns, respectively. By systematically applying these techniques and carefully analyzing the resulting data, researchers can confidently identify and distinguish between these crucial isomeric scaffolds in their drug discovery endeavors.

References

  • Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. MDPI. (2026).
  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PMC. (2019).
  • Synthesis and Characterization of Carboxamides of 2'-Amino-4'-[3-(2H-1-benzopyran-2-one)]thiazole as Antimicrobial Agents. Oriental Journal of Chemistry. (2007).
  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry.
  • UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. PMC. (2025).
  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candid
  • Microwave Assisted Synthesis, Characterizations and Antibacterial Activity of Some of Thiazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Synthesis and Characterization of Some Carboxamides of 2-Amino-4- Phenyl Thiazole as Antimicrobial Agents. Oriental Journal of Chemistry.
  • Synthesis of novel 2-amino thiazole deriv
  • SYNTHESIS AND CHARACTERIZATION OF NOVEL 1,3-THIAZOLE AND 2-AMINO-1,3,4-THIADIAZOLE DERIV
  • 13 C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry.
  • Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase.
  • Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles. Research Journal of Pharmacy and Technology. (2020).
  • Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity.
  • 2-Amino-1,3-thiazole-4-carboxamide. PubChem.
  • Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. (2025).
  • 1 H NMR spectrum of 2-amino-4-(15,16-di-norlabd-8(9)-en-13-on)-1,3-thiazole.
  • NMR Chemical Shifts.
  • Azophotoswitches containing thiazole, isothiazole, thiadiazole and isothiadiazole. The Royal Society of Chemistry.
  • Interpreting Infrared Spectra. Specac Ltd.
  • Table of Characteristic IR Absorptions.
  • Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide.
  • 13-C NMR Chemical Shift Table.pdf.
  • A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. LOCKSS: Serve Content. (2010).
  • UV/Vis absorption spectra of thiazoles 1-4 with MB. [a].
  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • ultraviolet absorption spectra and acidities of isomeric thiatriazole and tetrazole deriv
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli.
  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. (2024).
  • Ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxyl
  • 4-Amino-3-Methyl-1,2-Thiazole-5-Carboxamide (CAS 4680-98-2). chemBlink.
  • IR Chart.

Sources

Safety & Regulatory Compliance

Safety

4-Amino-1,2-thiazole-3-carboxamide proper disposal procedures

As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers, scientists, and drug development professionals with an authoritative, self-validating system for handling and disposing...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers, scientists, and drug development professionals with an authoritative, self-validating system for handling and disposing of 4-Amino-1,2-thiazole-3-carboxamide.

4-Amino-1,2-thiazole-3-carboxamide (CAS: 4592-54-5), also known as 4-aminoisothiazole-3-carboxamide, is a critical heterocyclic building block in advanced drug development and chemical biology[1]. It is prominently utilized as a precursor for synthesizing isothiazolo-pyrimidine emissive surrogates (e.g., tzGN), which enable the real-time fluorescence monitoring of critical DNA repair and metabolic enzymes such as Guanine Deaminase (GDA) and O6-Alkylguanine-DNA-transferase (hAGT)[2][3][4][5].

Because this compound features both a primary amine and a carboxamide group on an isothiazole ring, it presents unique reactivity profiles that dictate strict operational and disposal protocols.

Physicochemical Profiling & Hazard Causality

Understanding the structural causality of 4-Amino-1,2-thiazole-3-carboxamide is essential for predicting its behavior in waste streams. The electron-rich nature of the isothiazole ring combined with the nucleophilic amine makes it susceptible to violent oxidation if improperly mixed with strong oxidizing agents[6][7].

Table 1: Quantitative Data & Hazard Summary
Property / ParameterValue / ClassificationOperational Implication
CAS Number 4592-54-5[8]Primary identifier for SDS and waste manifesting.
Molecular Formula C4H5N3OS[1][8]High nitrogen/sulfur content dictates specific incineration routes.
Molecular Weight 143.17 g/mol [1][8]Used for stoichiometric calculations in cyclization reactions.
Hazard Class Irritant (Skin/Eye/Respiratory)[9]Requires handling in a certified chemical fume hood.
Waste Segregation Nitrogenous Organics[10][11]Must be strictly separated from mineral acids and halogenated solvents.

Causality Insight: The presence of sulfur and nitrogen in the ring means that upon combustion or reaction with strong acids, toxic gases (such as SOx and NOx) can be liberated[6]. Therefore, aqueous waste containing this compound cannot be neutralized and drain-disposed; it must be treated as hazardous chemical waste[6][11].

Experimental Workflow: Safe Handling & Synthesis Application

To build trust in your operational protocols, it is crucial to understand how 4-Amino-1,2-thiazole-3-carboxamide is utilized at the bench. The following self-validating methodology describes its cyclization into the emissive guanine analog tzGN, highlighting the safety interventions at each step[3][12].

Step-by-Step Methodology: Synthesis of tzGN
  • Preparation of the Melt: In a chemical fume hood, heat dimethyl sulfone (DMSO2) to 125 °C until it forms a liquid melt[2][3]. Causality: DMSO2 is chosen as the solvent because its high boiling point and polarity facilitate the cyclization without the extreme pressure requirements of other solvents.

  • Reagent Addition: Add a homogeneous mixture of 4-aminoisothiazole-3-carboxamide hydrochloride salt (0.300 g, 1.54 mmol) and chloroformamidine hydrochloride (0.266 g, 2.31 mmol) to the liquid DMSO2 in two batches, 15 minutes apart[3]. Safety Intervention: Adding in batches controls the exothermic nature of the cyclization and prevents sudden off-gassing.

  • Reaction & Cooling: Stir the reaction for 1.5 hours at 125 °C, then cool to room temperature until the mixture solidifies[3].

  • Basification: Resuspend the solidified mixture in a minimal amount of water and basify with concentrated ammonium hydroxide, stirring vigorously for 1 hour[3]. Causality: Ammonium hydroxide neutralizes the hydrochloride salts and drives the precipitation of the free tzGN base, allowing for downstream purification.

  • Waste Capture: All aqueous washings from this step contain unreacted nitrogenous precursors and must be collected in a designated "Nitrogenous Aqueous Waste" container[10][11].

Waste Segregation & Satellite Accumulation Area (SAA) Protocols

Once the experiment is complete, the resulting waste must be managed according to EPA guidelines for hazardous waste generators[13][14].

Segregation Rules

Do not mix 4-Amino-1,2-thiazole-3-carboxamide waste with general halogenated solvents (like chloroform) or mineral acids[10][11]. It must be classified under Nitrogenous Hydrocarbons/Organics [10][11]. Mixing it with strong oxidizers (e.g., nitric acid, perchlorates) can lead to explosive decomposition or the release of toxic NOx fumes[6][7].

SAA Compliance
  • Location: The SAA must be at or near the point of generation (e.g., inside the fume hood) and under the control of the operator[13][14].

  • Volume Limits: You may accumulate up to 55 gallons of hazardous waste in an SAA[14][15].

  • Labeling: The EPA mandates that containers must be explicitly labeled with the words "Hazardous Waste" and the full chemical names of the contents (e.g., "Hazardous Waste: Aqueous 4-Amino-1,2-thiazole-3-carboxamide and Ammonium Hydroxide")[13][14][15]. Abbreviations or chemical formulas are strictly prohibited[13].

  • Closure: Containers must remain securely closed at all times except when actively adding or removing waste[13][16].

Step-by-Step Disposal Procedures

Follow this self-validating logistical plan to move waste from the bench to final destruction.

  • Daily Inspection: Inspect the SAA waste container for any signs of bulging, leaks, or degradation of the plastic/glass[13][16].

  • Triggering the Transfer: Once the SAA container reaches its maximum capacity (or 90% full), date the label immediately[13][15]. EPA regulations require that a full container be moved from the SAA to the Central Accumulation Area (CAA) within 72 hours (3 days)[13][16].

  • CAA Storage: Transfer the waste to the facility's CAA. Depending on your facility's EPA generator status, the waste can be stored here for up to 90 days (Large Quantity Generator) or 180 days (Small Quantity Generator)[14][15].

  • Manifesting: Complete a hazardous waste manifest detailing the presence of nitrogenous and sulfurous organic compounds[10][11]. This ensures the waste broker directs the material to the correct treatment facility.

  • Final Destruction: A licensed waste broker will transport the waste for high-temperature incineration[7][15]. Incineration is the only acceptable disposal method for this compound, as it ensures the complete thermal destruction of the isothiazole ring, preventing environmental contamination[7][15].

Visualizing the Waste Management Workflow

The following diagram illustrates the logical relationship between waste generation, accumulation, and final disposal, ensuring strict adherence to EPA RCRA timelines.

WasteWorkflow Gen Waste Generation (Fume Hood) Label Labeling 'Hazardous Waste' Gen->Label Immediate SAA Satellite Accumulation Area (Max 55 Gal) Label->SAA Store CAA Central Accumulation Area (Max 90/180 Days) SAA->CAA When full (within 3 days) Broker Licensed Waste Broker (Manifest & Transport) CAA->Broker EPA RCRA Compliance Incineration High-Temp Incineration (Nitrogenous Organics) Broker->Incineration Final Destruction

Figure 1: EPA-compliant hazardous waste management workflow for nitrogenous organics.

References

  • Bucardo, M. S., Wu, Y., Ludford, P. T., Li, Y., Fin, A., & Tor, Y. (2021). Real-Time Monitoring of Human Guanine Deaminase Activity by an Emissive Guanine Analog. ACS Chemical Biology, 16(7), 1208-1214.[Link]

  • Steinbuch, K. B., Bucardo, M. S., & Tor, Y. (2024). Emissive Alkylated Guanine Analogs as Probes for Monitoring O6-Alkylguanine-DNA-transferase Activity. ACS Omega, 9(34), 36778-36786.[Link]

  • Environmental Protection Agency (EPA). Hazardous Waste Generator Regulatory Summary.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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